Cefteram
Description
Cefteram is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefteram binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
CEFTERAM is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source
See also: Cefteram Pivoxil (active moiety of).
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPUSVIQHBDITA-RKYNPMAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82547-58-8 | |
| Record name | Cefteram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefteram [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFTERAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CQ4Q3N63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefteram
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This guide provides a comprehensive overview of the chemical structure of Cefteram and a detailed exploration of its synthesis pathways, including experimental protocols and quantitative data.
Chemical Structure of Cefteram
Cefteram is a semi-synthetic antibiotic belonging to the β-lactam class.[4] Its core structure is a cephem nucleus, which is characteristic of cephalosporins.
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Molecular Formula: C₁₆H₁₇N₉O₅S₂[1]
Molecular Weight: 479.5 g/mol [1]
The chemical structure of Cefteram is characterized by two key side chains attached to the 7-aminocephalosporanic acid (7-ACA) core. At the C-7 position, an aminothiazolyl methoxyiminoacetyl group confers broad-spectrum antibacterial activity and stability against many β-lactamases. At the C-3 position, a (5-methyl-2H-tetrazol-2-yl)methyl group influences the pharmacokinetic and pharmacodynamic properties of the molecule.
Synthesis of Cefteram and Cefteram Pivoxil
The synthesis of Cefteram typically starts from 7-aminocephalosporanic acid (7-ACA). A common synthetic route involves the preparation of a key intermediate, 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA), followed by acylation at the 7-amino group.[5][6] Cefteram is often administered orally as its prodrug, Cefteram pivoxil, which is synthesized from Cefteram in the final step.[2][7][8]
The overall synthesis can be summarized in the following key stages:
-
Formation of 7-MTCA: 7-ACA is reacted with 5-methyl-1H-tetrazole. This reaction can be catalyzed by acids such as sulfuric acid or a BF₃·tetrahydrofuran complex.[6][9]
-
Acylation of 7-MTCA: The 7-amino group of 7-MTCA is acylated using an activated form of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as its s-mercaptobenzothiazolyl ester. This step yields Cefteram.[5]
-
Esterification to Cefteram Pivoxil: To improve oral bioavailability, Cefteram is converted to its pivaloyloxymethyl ester prodrug, Cefteram pivoxil.[4] This is typically achieved by reacting Cefteram with iodomethyl pivalate.[5][6]
Quantitative Data
The efficiency of Cefteram and Cefteram pivoxil synthesis can vary depending on the specific reaction conditions and catalysts used. The following table summarizes reported yields and purity from various synthetic approaches.
| Step | Starting Materials | Product | Catalyst/Reagent | Yield | Purity | Reference |
| Overall Synthesis | 7-ACA, 5-methyl-1H-tetrazol, Activated ester, Iodomethyl pivalate | Cefteram Pivoxil | - | 40.8% | - | [5] |
| Step 1: 7-MTCA Synthesis | 7-ACA, 5-methyltetrazole | 7-MTCA | H₂SO₄ | 93.22% | 99.37% | [6] |
| Step 4 (Patent CN106046026A): Esterification | Cefteram sodium salt, Iodomethyl pivalate | Cefteram Pivoxil | N,N-dimethylacetamide | 92% | 99% | [9] |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of Cefteram pivoxil, based on published literature.
Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA)
-
Materials: 7-ACA, 5-methyltetrazole, Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve 5-methyltetrazole in 60% sulfuric acid.
-
Add 7-ACA to the solution.
-
Maintain the reaction at a controlled temperature until completion, as monitored by HPLC.
-
Upon completion, the product (7-MTCA) is isolated and purified.
-
Note: A specific patent describes a mass ratio of 5-methyltetrazole to 7-ACA of 1-1.3:1 and a volume ratio of 5-methyltetrazole to H₂SO₄ of 1g:16-18 mL.[6]
-
Step 2: Synthesis of Cefteram
-
Materials: 7-MTCA, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester (activated ester), Dichloromethane, Triethylamine.
-
Procedure:
-
Dissolve 7-MTCA and the activated ester in dichloromethane.
-
Cool the mixture to 10°C.
-
Add triethylamine dropwise to the solution.
-
Allow the reaction to proceed for 2-4 hours at 10°C.
-
After the reaction is complete, the product (Cefteram) is isolated by crystallization and post-processing.
-
Note: The molar ratio of 7-MTCA to the activated ester to triethylamine is typically 1:1-1.5:1-1.8.[9]
-
Step 3: Synthesis of Cefteram Pivoxil
-
Materials: Cefteram acid, N,N-Dimethylformamide (DMF), Methanol, 30% Sodium methoxide, Iodomethyl pivalate, Ethyl acetate, Hydrochloric acid.
-
Procedure:
-
Add Cefteram acid to a reaction flask with DMF and cool to -20°C.
-
Add methanol and 30% sodium methoxide and stir for 20 minutes at -20°C.
-
Add iodomethyl pivalate dropwise and maintain the reaction at this temperature for 2.5 hours, monitoring by HPLC.
-
After the reaction is complete, add ethyl acetate and 8 mol/L hydrochloric acid.
-
Stir and separate the phases.
-
Extract the aqueous phase with ethyl acetate.
-
The combined organic phases are processed to isolate the final product, Cefteram pivoxil.[6]
-
Conclusion
The synthesis of Cefteram and its prodrug, Cefteram pivoxil, involves a multi-step process starting from readily available 7-ACA. The key transformations include the introduction of the tetrazolyl-methyl side chain at the C-3 position and the acylation of the 7-amino group. The final esterification step to produce Cefteram pivoxil is crucial for its oral administration. The described synthetic routes and protocols provide a solid foundation for the production of this important third-generation cephalosporin antibiotic. Further research may focus on optimizing reaction conditions to improve yields and reduce the use of hazardous reagents.
References
- 1. Cefteram | C16H17N9O5S2 | CID 6537431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 3. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 4. cefteram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. CN108299470B - Preparation method of cefteram pivoxil - Google Patents [patents.google.com]
- 7. Cefteram Pivoxil | C22H27N9O7S2 | CID 5362114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. CN106046026A - Preparation method of cefteram pivoxil - Google Patents [patents.google.com]
The Pharmacokinetics and Pharmacodynamics of Cefteram Pivoxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, designed to enhance oral bioavailability, which is then converted in vivo to its active form, Cefteram. This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefteram Pivoxil. It consolidates quantitative data from various clinical studies, outlines detailed experimental methodologies, and visualizes key processes to offer a comprehensive resource for researchers and drug development professionals. The core mechanism of Cefteram involves the inhibition of bacterial cell wall synthesis, exhibiting broad-spectrum activity against common respiratory pathogens. Understanding its PK/PD profile, including absorption, distribution, metabolism, excretion, and the relationship between drug exposure and antibacterial effect, is critical for optimizing dosing strategies and ensuring clinical efficacy.
Introduction
Cefteram Pivoxil is an esterified prodrug of the third-generation cephalosporin, Cefteram.[1] This chemical modification enhances its lipophilicity, facilitating improved absorption from the gastrointestinal tract following oral administration.[1] Once absorbed, it is rapidly hydrolyzed by esterases in the intestinal tract and bloodstream to release the active metabolite, Cefteram.[1][2]
Like other β-lactam antibiotics, Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various infections, particularly those of the respiratory tract.[1] This document serves as an in-depth technical resource, summarizing the available data on the pharmacokinetics and pharmacodynamics of this important antimicrobial agent.
Pharmacodynamics
The antibacterial action of Cefteram, the active form of Cefteram Pivoxil, is intrinsically linked to its ability to interfere with the structural integrity of the bacterial cell wall.
Mechanism of Action
Cefteram targets and inactivates penicillin-binding proteins (PBPs), which are transmembrane enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides mechanical strength to the bacterial cell wall. By binding to the active site of PBPs, Cefteram inhibits the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan backbone. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1]
In Vitro Antibacterial Activity
The efficacy of a β-lactam antibiotic is primarily determined by the duration for which the free drug concentration at the site of infection remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT > MIC). Cefteram has demonstrated potent in vitro activity against key pathogens responsible for community-acquired respiratory tract infections.
Table 1: In Vitro Activity of Cefteram Against Key Respiratory Pathogens
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Notes |
|---|---|---|---|
| Streptococcus pneumoniae (Penicillin-Resistant) | 1.0 | - | Data from a 1996 study of Japanese clinical isolates.[3] |
| Haemophilus influenzae | - | - | Excellent activity reported, including against ampicillin-resistant strains.[3] |
| Moraxella (Branhamella) catarrhalis | - | - | Excellent activity reported.[3] |
| Streptococcus pyogenes | - | - | Excellent activity reported, equivalent to other third-generation oral cephems.[3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data availability is limited in the provided search results.
Pharmacodynamic Index
For cephalosporins, the key pharmacodynamic parameter that correlates with clinical and bacteriological efficacy is the time that the free (unbound) drug concentration exceeds the MIC of the infecting organism (%fT > MIC). A target of 40-50% of the dosing interval is generally considered necessary for achieving maximal bactericidal activity.
Pharmacokinetics
The pharmacokinetic profile of Cefteram Pivoxil is characterized by its conversion to the active moiety, Cefteram, followed by distribution and elimination.
Absorption
Cefteram Pivoxil is absorbed orally and rapidly hydrolyzed to Cefteram. The presence of food has been noted to affect the absorption of similar oral cephalosporin prodrugs, often increasing the extent of absorption. Co-administration with agents that reduce stomach acid, such as antacids and H2-receptor antagonists, can decrease the absorption of Cefteram Pivoxil and should be avoided.[1]
Distribution
Specific data on the plasma protein binding and tissue distribution of Cefteram are limited. For the cephalosporin class, protein binding is highly variable.[4][5] Drugs with lower protein binding have a larger free fraction available to distribute into tissues. For other cephalosporins, penetration into respiratory tissues, such as lung and bronchial mucosa, has been demonstrated, which is crucial for the treatment of respiratory tract infections.[6]
Metabolism and Excretion
The primary metabolic step is the hydrolysis of the pivoxil ester to form active Cefteram.[1] Cefteram is then predominantly eliminated unchanged via the kidneys.[7] Probenecid can decrease the renal excretion of Cefteram, leading to higher and more prolonged plasma concentrations.[1]
Pharmacokinetic Parameters
Pharmacokinetic parameters for Cefteram have been evaluated in various populations. The following tables summarize key findings from studies in healthy adults and children.
Table 2: Single-Dose Pharmacokinetic Parameters of Cefteram in Healthy Chinese Adult Volunteers
| Formulation | Dose (mg) | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | AUC₀₋t (μg·h/mL) | AUC₀₋inf (μg·h/mL) |
|---|---|---|---|---|---|
| Test Preparation | 100 | 1.65 ± 0.45 | 1.48 ± 0.59 | 4.75 ± 1.35 | 4.89 ± 1.36 |
| Reference Preparation | 100 | 1.73 ± 0.45 | 1.73 ± 0.45 | 4.76 ± 1.29 | 4.91 ± 1.29 |
Data are presented as mean ± standard deviation. Bioequivalence was established between the two formulations.
Table 3: Single-Dose Pharmacokinetic Parameters of Cefteram in Fasting Pediatric Patients (Ages 2-11)
| Dose (mg/kg) | Mean Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | Mean Urinary Excretion (8h, %) |
|---|---|---|---|
| 1.5 | 0.99 | 1-2 | 11.8 |
| 3.0 | 1.25 | 1-2 | 18.4 |
| 6.0 | 1.17 | 1-2 | 7.5 |
Data derived from a study involving 9 patients.[7]
Special Populations
Elderly: In elderly patients with lower respiratory tract infections, the Tmax and elimination half-life (T₁/₂) of Cefteram were observed to be higher than in young healthy volunteers, while Cmax showed no significant difference.[7] These changes are consistent with age-related declines in renal and hepatic function.[8]
Renal Impairment: As Cefteram is primarily cleared by the kidneys, patients with severe renal impairment may require dosage adjustments to avoid drug accumulation.[1]
Experimental Protocols
Protocol for a Bioequivalence and Pharmacokinetic Study
This section describes a typical experimental design for evaluating the pharmacokinetics of an oral antibiotic like Cefteram Pivoxil.
Objective: To compare the rate and extent of absorption of a test formulation versus a reference formulation of Cefteram Pivoxil in healthy volunteers.
Study Design:
-
Single-dose, randomized, two-treatment, two-period crossover design.
-
A washout period of at least one week between the two treatment periods.
-
Subjects are typically required to fast overnight (e.g., 12 hours) before drug administration.
Methodology:
-
Subject Recruitment: Healthy adult volunteers are screened based on inclusion/exclusion criteria, including medical history, physical examination, and laboratory tests.
-
Drug Administration: Subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose).
-
Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or below) until analysis.
-
Bioanalytical Method (HPLC):
-
Sample Preparation: Protein precipitation is a common method. A precipitating agent (e.g., acetonitrile or trichloroacetic acid) is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Chromatography: The resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol-aqueous ammonium acetate).
-
Detection: The concentration of Cefteram is quantified using an ultraviolet (UV) detector at a specific wavelength (e.g., 235 nm).
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are used to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental methods.
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals for the geometric mean ratios (test/reference) of Cₘₐₓ and AUC against the standard acceptance range (e.g., 80%-125%).
Protocol for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of Cefteram against a specific bacterial isolate.
Methodology (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final target concentration (e.g., 5 x 10⁵ colony-forming units/mL) in the test wells.
-
Antimicrobial Dilution: A series of twofold dilutions of Cefteram is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air at 35°C) for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of Cefteram that completely inhibits visible growth of the organism.[9]
Drug Interactions and Safety
-
Antacids/H2-Antagonists: Co-administration can reduce the absorption of Cefteram Pivoxil and should be avoided.[1]
-
Probenecid: Decreases renal excretion of Cefteram, leading to increased plasma concentrations.[1]
-
Anticoagulants: Potential for enhanced effect of anticoagulants like warfarin; monitoring is advised.[1]
-
Carnitine Deficiency: The use of pivoxil-containing antibiotics is associated with renal excretion of carnitine. Use is contraindicated in patients with known carnitine deficiency.[10]
-
Adverse Events: The most common side effects are gastrointestinal, including diarrhea, nausea, and abdominal pain.[1] As with other broad-spectrum antibiotics, pseudomembranous colitis is a potential, though less common, adverse effect.[10]
Conclusion
Cefteram Pivoxil is an effective oral third-generation cephalosporin with a pharmacokinetic profile that allows for convenient oral dosing. Its conversion to the active form, Cefteram, provides potent bactericidal activity against a range of common respiratory pathogens. The primary pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are maintained above the MIC. Clinical success is dependent on appropriate dosing that considers the pharmacokinetic variability in special populations, such as the elderly, and avoids negative drug interactions, particularly with acid-reducing agents. The data and protocols summarized in this guide provide a foundational resource for further research and development involving this antibiotic.
References
- 1. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 2. antibiotics.or.jp [antibiotics.or.jp]
- 3. [In vitro antibacterial activities of cefteram and other beta-lactam agents against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [ouci.dntb.gov.ua]
- 5. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic parameters of some each oral antimicrobial drugs in treatment of lower respiratory tract infection in the elderly [jstage.jst.go.jp]
- 8. Pharmacokinetics of Antibacterial Agents in the Elderly: The Body of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
In Vitro Antibacterial Spectrum of Cefteram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefteram, a third-generation oral cephalosporin. The document presents quantitative data on its activity against a range of clinically significant Gram-positive and Gram-negative bacteria, details the experimental protocols for determining its minimum inhibitory concentration (MIC), and illustrates the experimental workflow through a signaling pathway diagram.
In Vitro Antibacterial Activity
Cefteram has demonstrated a broad spectrum of in vitro activity against various bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data for Cefteram against key Gram-positive and Gram-negative organisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Gram-Positive Bacteria
Cefteram exhibits potent activity against many Gram-positive bacteria, particularly Streptococcus pneumoniae, including penicillin-resistant strains.
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (Penicillin-resistant) | N/A | 1.0 | N/A | ≤ 4.0 |
Note: Data for other Gram-positive species like Staphylococcus aureus were not available in a quantitative format in the reviewed literature. General statements indicate excellent activity against methicillin-susceptible S. aureus.
Gram-Negative Bacteria
Cefteram is also effective against a variety of Gram-negative bacteria, including common respiratory and urinary tract pathogens.
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Haemophilus influenzae (β-lactamase-negative, ampicillin-susceptible) | N/A | N/A | N/A | ≤ 0.03 |
| Haemophilus influenzae (β-lactamase-positive or β-lactamase-negative, ampicillin-resistant) | N/A | N/A | N/A | ≤ 1.0 |
Note: While potent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis has been reported, specific MIC50, MIC90, and MIC range values were not detailed in the available literature. Similarly, excellent activity against Moraxella catarrhalis is noted, but quantitative data is not specified.
Experimental Protocols
The in vitro antibacterial activity of Cefteram is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two most common methods for MIC determination are the broth microdilution method and the agar dilution method.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of Cefteram in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of Cefteram that completely inhibits the visible growth of the bacteria.
Agar Dilution Method
In the agar dilution method, varying concentrations of Cefteram are incorporated into molten agar, which is then poured into Petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is identified as the lowest concentration of Cefteram that prevents the growth of the bacterial colonies.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Mechanism of Action
Cefteram, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Cefteram: A Third-Generation Cephalosporin In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram is a third-generation cephalosporin antibiotic recognized for its broad-spectrum activity against a variety of bacterial pathogens. Administered orally as the prodrug cefteram pivoxil, it is hydrolyzed in the intestinal tract to its active form, cefteram. This guide provides a comprehensive technical overview of cefteram, detailing its classification, mechanism of action, antimicrobial spectrum supported by quantitative data, and the experimental protocols used to determine its efficacy. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this important antimicrobial agent.
Classification of Cefteram
Cefteram is unequivocally classified as a third-generation cephalosporin.[1] This classification is based on its chemical structure, enhanced spectrum of activity against Gram-negative bacteria compared to first- and second-generation cephalosporins, and its stability in the presence of many β-lactamase enzymes.
Third-generation cephalosporins are characterized by their potent activity against Enterobacteriaceae and their ability to cross the blood-brain barrier, making them effective in treating a range of serious infections.
Mechanism of Action
Like all β-lactam antibiotics, cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefteram binds to and inactivates essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are located on the inner membrane of the bacterial cell wall and are crucial for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: By binding to PBPs, cefteram blocks the transpeptidation reaction. This process is responsible for cross-linking the peptidoglycan chains, which provides the cell wall with its structural integrity and rigidity.
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall. The high internal osmotic pressure of the bacterial cell then causes it to swell and rupture, resulting in cell death (lysis).
dot
Caption: Mechanism of Cefteram's bactericidal action.
Antimicrobial Spectrum and Efficacy Data
Cefteram demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of cefteram against a range of clinically significant pathogens.
| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae (penicillin-resistant) | 1.0[2] | - |
| Staphylococcus aureus (methicillin-susceptible) | - | - |
| Streptococcus pyogenes | - | - |
| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (cephem-susceptible) | - | 0.78[3] |
| Escherichia coli (cephem-resistant) | - | 3.13[3] |
| Haemophilus influenzae | - | - |
| Klebsiella pneumoniae | - | - |
| Proteus mirabilis | - | - |
| Moraxella (Branhamella) catarrhalis | - | - |
| Neisseria gonorrhoeae | - | - |
Note: A hyphen (-) indicates that specific data was not available in the cited sources.
Experimental Protocols
The determination of cefteram's antimicrobial activity relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.
Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium in a liquid medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Cefteram stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of cefteram is prepared in MHB directly in the microtiter plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of cefteram that completely inhibits visible growth of the bacterium.
Agar Dilution Susceptibility Testing
This method is an alternative for determining the MIC, where the antimicrobial agent is incorporated into an agar medium. The protocol follows guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Mueller-Hinton Agar (MHA)
-
Cefteram stock solution
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of cefteram. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Similar to the broth microdilution method, a bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using an inoculator. Multiple isolates can be tested on the same plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of cefteram that prevents the growth of the bacterial colonies.
dot
Caption: General workflow for antibiotic susceptibility testing.
In Vivo Efficacy Studies (Murine Sepsis Model)
Animal models are essential for evaluating the in vivo efficacy of an antibiotic. The murine sepsis model is a commonly used preclinical model.
Animals:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
Procedure:
-
Induction of Sepsis: Sepsis is induced by intraperitoneal (IP) injection of a standardized bacterial suspension (e.g., Escherichia coli or Staphylococcus aureus). The bacterial dose is pre-determined to cause a lethal infection in a control group.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), groups of mice are treated with cefteram pivoxil administered orally at various dosages. A control group receives a placebo (vehicle).
-
Monitoring: Mice are monitored for survival over a set period (e.g., 7-14 days). Clinical signs of illness are also recorded.
-
Bacterial Load Determination (Optional): At specific time points, subgroups of mice may be euthanized, and blood and/or organs (e.g., spleen, liver) are collected to determine the bacterial load (CFU/g of tissue or mL of blood).
-
Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis with log-rank test) to compare the efficacy of different treatment regimens.
Conclusion
Cefteram's classification as a third-generation cephalosporin is well-supported by its mechanism of action, which involves the critical inhibition of bacterial cell wall synthesis, and its broad spectrum of activity, particularly against Gram-negative pathogens. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial properties. The quantitative MIC data further substantiates its potency against a range of clinically relevant bacteria. This technical guide serves as a valuable resource for the scientific community, providing a detailed understanding of Cefteram's characteristics and its place in the armamentarium of antimicrobial agents.
References
- 1. In Vitro Activity of Ceftaroline against Streptococcus pneumoniae Isolates Exhibiting Resistance to Penicillin, Amoxicillin, and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro antibacterial activities of cefteram and other beta-lactam agents against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Crucial Role of Penicillin-Binding Proteins in the Efficacy of Cefteram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefteram, a third-generation cephalosporin antibiotic, exerts its bactericidal effects by targeting the essential enzymes known as penicillin-binding proteins (PBPs). These proteins are critical for the biosynthesis and remodeling of the peptidoglycan layer, a vital component of the bacterial cell wall that maintains cellular integrity and shape. This technical guide provides an in-depth exploration of the interaction between Cefteram and PBPs, detailing the mechanism of action, the significance of differential binding affinities, and the experimental methodologies used to elucidate these interactions. While specific quantitative binding data for Cefteram is not extensively available in publicly accessible literature, this guide will draw upon the well-established principles of cephalosporin-PBP interactions and comparative data from other third-generation cephalosporins to provide a comprehensive overview.
The Mechanism of Action: Cefteram's Molecular Assault on Bacterial Cell Wall Synthesis
The efficacy of Cefteram, like all β-lactam antibiotics, is fundamentally linked to its ability to covalently bind to and inactivate PBPs. This process disrupts the final stages of peptidoglycan synthesis, leading to a weakened cell wall and, ultimately, cell lysis.
The key steps in this mechanism are:
-
Diffusion across the Outer Membrane (in Gram-negative bacteria): Cefteram must first penetrate the outer membrane of Gram-negative bacteria to reach its PBP targets located in the periplasmic space.
-
Acylation of the PBP Active Site: Cefteram, possessing a β-lactam ring structurally analogous to the D-Ala-D-Ala substrate of PBPs, acts as a "suicide inhibitor." The serine residue at the active site of the PBP attacks the carbonyl group of the β-lactam ring, forming a stable, long-lived acyl-enzyme complex.
-
Inhibition of Transpeptidation: This acylation effectively blocks the transpeptidase activity of the PBP, preventing the cross-linking of peptidoglycan chains.
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking, coupled with the ongoing activity of bacterial autolysins, leads to a loss of cell wall integrity, morphological changes (such as filamentation or spheroplast formation), and eventual cell death.
The following diagram illustrates the signaling pathway of Cefteram's interaction with PBPs leading to bacterial cell lysis.
Caption: Cefteram's mechanism of action via PBP inhibition.
Penicillin-Binding Proteins: The Diverse Targets of Cefteram
Bacteria possess multiple types of PBPs, each with distinct roles in cell wall synthesis, including cell elongation, septum formation, and maintaining cell shape. The efficacy of a particular β-lactam antibiotic is often determined by its binding affinity to these different PBP subtypes. High-affinity binding to essential PBPs is a prerequisite for potent bactericidal activity.
The table below presents a hypothetical binding affinity profile for Cefteram based on the known targets of similar third-generation cephalosporins, alongside comparative data for other cephalosporins.
| Antibiotic | Organism | PBP1a (IC50 µg/mL) | PBP1b (IC50 µg/mL) | PBP2 (IC50 µg/mL) | PBP3 (IC50 µg/mL) | Reference |
| Cefteram (Predicted) | E. coli | Moderate | Moderate | Low | High | - |
| Cefetamet | E. coli | >100 | >100 | >100 | 0.25 | [1] |
| Cefixime | E. coli | 5 | 5 | >100 | 0.25 | [1] |
| Ceftaroline | S. aureus (MSSA) | ≤0.5 | - | ≤0.5 | ≤0.5 | [2][3] |
| Ceftaroline | S. pneumoniae | 0.125-0.25 | - | 0.5-4 (PBP2b) | 0.1-1 (PBP2x) | [2][3] |
Note: IC50 (50% inhibitory concentration) is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP. A lower IC50 value indicates a higher binding affinity.
Antimicrobial Spectrum and Minimum Inhibitory Concentrations (MICs)
The clinical efficacy of Cefteram is reflected in its low Minimum Inhibitory Concentrations (MICs) against a broad range of Gram-positive and Gram-negative pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The potent in vitro activity of Cefteram is a direct consequence of its efficient inhibition of essential PBPs in these organisms.
The following table summarizes the MIC ranges for Cefteram against common bacterial pathogens.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Streptococcus pneumoniae | Positive | ≤0.06 - 1 |
| Streptococcus pyogenes | Positive | ≤0.06 - 0.5 |
| Staphylococcus aureus (MSSA) | Positive | 0.5 - 4 |
| Haemophilus influenzae | Negative | ≤0.06 - 0.5 |
| Moraxella catarrhalis | Negative | 0.25 - 2 |
| Escherichia coli | Negative | 0.12 - >128 |
| Klebsiella pneumoniae | Negative | 0.12 - >128 |
| Proteus mirabilis | Negative | ≤0.06 - 1 |
Experimental Protocols
The investigation of Cefteram's interaction with PBPs involves several key experimental techniques.
PBP Binding Affinity Assay (Competitive Displacement Assay)
This assay determines the affinity of an unlabeled antibiotic (e.g., Cefteram) for specific PBPs by measuring its ability to compete with a labeled penicillin (e.g., fluorescently-labeled Bocillin FL or radiolabeled Penicillin G) for binding to the PBPs.
Methodology:
-
Preparation of Bacterial Membranes:
-
Bacterial cells are cultured to the mid-logarithmic phase.
-
Cells are harvested by centrifugation and washed.
-
Cell lysis is achieved through sonication or French press.
-
The cell lysate is ultracentrifuged to pellet the membrane fraction containing the PBPs.
-
The membrane pellet is resuspended in a suitable buffer.
-
-
Competitive Binding Reaction:
-
Aliquots of the membrane preparation are incubated with varying concentrations of Cefteram for a defined period to allow for binding to the PBPs.
-
A fluorescently-labeled penicillin, such as Bocillin FL, is then added to the mixture and incubated to label the PBPs that are not bound by Cefteram.
-
-
Detection and Quantification:
-
The membrane proteins are separated by SDS-PAGE.
-
The gel is visualized using a fluorescence scanner to detect the labeled PBPs.
-
The intensity of the fluorescent bands corresponding to each PBP is quantified.
-
The IC50 value is determined as the concentration of Cefteram that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to a control with no Cefteram.
-
The workflow for a typical PBP binding affinity assay is depicted in the following diagram.
Caption: Workflow for PBP Binding Affinity Assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Cefteram against various bacterial strains is typically determined using broth microdilution or agar dilution methods according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Methodology (Broth Microdilution):
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of Cefteram is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of Cefteram that completely inhibits visible bacterial growth.
Conclusion
The therapeutic success of Cefteram is intrinsically linked to its targeted inhibition of bacterial penicillin-binding proteins. By forming a stable covalent bond with the active site of these essential enzymes, Cefteram effectively halts the synthesis of the peptidoglycan cell wall, leading to bacterial demise. While specific binding affinity data for Cefteram remains a subject for further investigation, the established principles of cephalosporin-PBP interactions, supported by comparative data from other third-generation cephalosporins, provide a robust framework for understanding its mechanism of action. The continued application of advanced experimental techniques, such as fluorescent PBP binding assays, will further illuminate the nuanced interactions between Cefteram and its molecular targets, aiding in the ongoing efforts of drug development and the management of bacterial infections.
References
- 1. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Development and History of Cefteram: An Oral Third-Generation Cephalosporin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram, a third-generation oral cephalosporin, and its orally active prodrug, Cefteram Pivoxil, have played a significant role in the treatment of various bacterial infections. This technical guide provides a comprehensive overview of the development and history of Cefteram, detailing its chemical synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and mechanisms of bacterial resistance. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a valuable resource for professionals in the field of drug development and infectious disease research.
Introduction: The Emergence of a Third-Generation Oral Cephalosporin
The quest for effective and orally bioavailable antimicrobial agents has been a driving force in pharmaceutical research. Cefteram emerged as a significant advancement in the class of cephalosporin antibiotics. As a third-generation cephalosporin, it offered a broader spectrum of activity against Gram-negative bacteria compared to its predecessors, coupled with the convenience of oral administration through its prodrug formulation, Cefteram Pivoxil.[1] This guide delves into the scientific journey of Cefteram, from its discovery to its clinical application.
History and Development
Cefteram, also known by its development code T-2525, and its pivoxil ester prodrug, T-2588 (Cefteram Pivoxil), were developed as a new oral cephalosporin with a broad antibacterial spectrum.[2] The development of Cefteram Pivoxil was aimed at improving the oral absorption of the active compound, Cefteram.[3] Upon oral administration, Cefteram Pivoxil is hydrolyzed by esterases in the intestinal tract, releasing the active Cefteram into the bloodstream.[3]
A pivotal moment in its development was the successful synthesis of the core cephalosporin structure and the subsequent modifications to enhance its antibacterial properties and oral bioavailability. The journey of Cefteram from a promising chemical entity to a clinically effective antibiotic involved extensive preclinical and clinical research, which will be detailed in the subsequent sections.
Chemical Synthesis of Cefteram and Cefteram Pivoxil
The synthesis of Cefteram and its prodrug, Cefteram Pivoxil, is a multi-step process that begins with the readily available 7-aminocephalosporanic acid (7-ACA). The synthesis can be broadly divided into three key stages: modification of the C-3 position, acylation of the C-7 amino group, and finally, esterification to yield the pivoxil prodrug.
Synthesis of the Cefteram Core (T-2525)
The synthesis of the active Cefteram molecule involves the following key steps:
-
Preparation of the C-3 Side Chain Intermediate: The synthesis starts with the reaction of 7-ACA with 5-methyl-1H-tetrazole to introduce the tetrazolyl-methyl group at the C-3 position, yielding 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA).[4]
-
Preparation of the C-7 Acyl Side Chain: A separate synthesis pathway is required to prepare the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. This is typically achieved through a series of reactions starting from more basic chemical building blocks.[5][6][7] The acid is then activated, for example, as an s-mercaptobenzothiazolyl ester, to facilitate the subsequent acylation reaction.[4]
-
Acylation of the 7-amino Group: The activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is then reacted with the 7-amino group of the 7-MTCA intermediate to form Cefteram.[4]
Esterification to Cefteram Pivoxil (T-2588)
To enhance oral bioavailability, the carboxylic acid group of Cefteram is esterified to form the pivoxil prodrug. This is achieved by reacting Cefteram with iodomethyl pivalate.[4]
Experimental Protocol: Synthesis of Cefteram Pivoxil
The following is a generalized experimental protocol for the synthesis of Cefteram Pivoxil, based on reported methods.[4][8][9]
Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA)
-
7-aminocephalosporanic acid (7-ACA) is condensed with 5-methyl-1H-tetrazole.[4] The reaction is typically carried out in the presence of a catalyst, such as a boron trifluoride complex, in an organic solvent.[9] The product, 7-MTCA, is then isolated and purified.
Step 2: Synthesis of Activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid
-
2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is synthesized through a multi-step process.[5][6][7]
-
The carboxylic acid is then activated to facilitate the subsequent amide bond formation. A common method is the formation of an s-mercaptobenzothiazolyl ester (AE-active ester).[4][10]
Step 3: Synthesis of Cefteram
-
The 7-MTCA from Step 1 is reacted with the activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid from Step 2.[4] This acylation reaction forms the amide bond at the C-7 position, yielding Cefteram. The reaction is typically carried out in an organic solvent in the presence of a base.
Step 4: Synthesis of Cefteram Pivoxil
-
Cefteram is then reacted with iodomethyl pivalate to form the pivaloyloxymethyl ester, Cefteram Pivoxil.[4] This esterification is usually performed in a suitable organic solvent. The final product is then purified to meet pharmacopoeial specifications.[4]
Mechanism of Action
Cefteram, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process involves the following key steps:
-
Hydrolysis of the Prodrug: After oral administration, Cefteram Pivoxil is absorbed and rapidly hydrolyzed by esterases to its active form, Cefteram.[3]
-
Binding to Penicillin-Binding Proteins (PBPs): Cefteram then binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.
-
Inhibition of Peptidoglycan Synthesis: By binding to PBPs, Cefteram inhibits the transpeptidation reaction that cross-links the peptidoglycan chains. This disruption of cell wall synthesis leads to a weakening of the cell wall and ultimately results in bacterial cell lysis and death.[3]
Cefteram has a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria, which contributes to its broad spectrum of activity.[2]
Antibacterial Spectrum
Cefteram exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[2] Its activity against key respiratory and urinary tract pathogens has been a cornerstone of its clinical utility.
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefteram against various clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | |||
| (Penicillin-susceptible) | ≤0.06 - 0.5 | 0.12 | 0.25 |
| (Penicillin-resistant) | 0.12 - 2 | 0.5 | 1 |
| Haemophilus influenzae | |||
| (β-lactamase negative) | ≤0.06 - 0.25 | 0.12 | 0.12 |
| (β-lactamase positive) | ≤0.06 - 0.5 | 0.12 | 0.25 |
| Moraxella catarrhalis | ≤0.06 - 0.5 | 0.12 | 0.25 |
| Streptococcus pyogenes | ≤0.06 - 0.12 | ≤0.06 | 0.12 |
| Escherichia coli | 0.12 - >128 | 0.5 | 32 |
| Klebsiella pneumoniae | 0.12 - >128 | 0.5 | 32 |
| Proteus mirabilis | ≤0.06 - 0.5 | 0.12 | 0.25 |
Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of an antibiotic is determined by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Pharmacokinetics
The pharmacokinetic profile of Cefteram following oral administration of Cefteram Pivoxil has been studied in healthy volunteers and patients.[11][12][13]
| Parameter | Healthy Adult Volunteers (100 mg dose)[11] | Pediatric Patients (3 mg/kg dose)[13] |
| Cmax (µg/mL) | 1.65 ± 0.45 | 0.66 and 0.53 (in 2 patients) |
| Tmax (h) | 1.48 ± 0.59 | 2 |
| AUC0-t (µg·h/mL) | 4.75 ± 1.35 | Not Reported |
| t1/2 (h) | Not Reported | 1.40 and 1.32 (in 2 patients) |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.
Pharmacodynamics
The primary pharmacodynamic parameter that correlates with the efficacy of β-lactam antibiotics is the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC). For cephalosporins, a %fT>MIC of 40-50% of the dosing interval is generally associated with bacteriological cure.
Clinical Efficacy and Safety
Cefteram Pivoxil has been evaluated in numerous clinical trials for the treatment of a variety of infections.
Respiratory Tract Infections
Clinical studies have demonstrated the efficacy of Cefteram Pivoxil in the treatment of both upper and lower respiratory tract infections, including pharyngitis, tonsillitis, acute bronchitis, and community-acquired pneumonia.[14]
Urinary Tract Infections
Cefteram Pivoxil has also shown efficacy in the treatment of uncomplicated and complicated urinary tract infections caused by susceptible pathogens.
Pediatric Infections
Clinical trials in the pediatric population have established the efficacy and safety of Cefteram Pivoxil for treating various infections in children, including respiratory tract infections and otitis media.[1]
Safety and Tolerability
Cefteram Pivoxil is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature, such as diarrhea, nausea, and abdominal discomfort.
Mechanisms of Resistance
The emergence of bacterial resistance to antibiotics is a significant clinical challenge. The primary mechanisms of resistance to Cefteram and other cephalosporins include:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. This is the most common mechanism of resistance.[15][16]
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of Cefteram, thereby decreasing its efficacy.[15][16]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of the antibiotic into the bacterial cell.[15]
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target PBPs.[17]
Conclusion
Cefteram Pivoxil has established itself as a valuable oral third-generation cephalosporin for the treatment of a range of common bacterial infections. Its favorable pharmacokinetic profile, broad antibacterial spectrum, and proven clinical efficacy have made it a useful therapeutic option. Understanding its history, synthesis, mechanism of action, and the evolving landscape of bacterial resistance is crucial for its continued appropriate and effective use in clinical practice and for guiding the development of future antimicrobial agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge necessary to build upon the legacy of Cefteram in the ongoing fight against infectious diseases.
References
- 1. [Clinical study on cefteram pivoxil in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of T-2588, a new oral cephalosporin, compared with those of other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]
- 6. Buy 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 [smolecule.com]
- 7. Synthetic method of 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN108299470B - Preparation method of cefteram pivoxil - Google Patents [patents.google.com]
- 9. CN106046026A - Preparation method of cefteram pivoxil - Google Patents [patents.google.com]
- 10. CN102336721B - Method for synthesizing AE-active ester by using water-containing 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyimino acetic acid - Google Patents [patents.google.com]
- 11. Pharmacokinetics and bioequivalence studies of cefteram pivoxil in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of cefteram pivoxil powder suspension and tablet formulations: a randomized-sequence, open-label, two-period crossover study in healthy Chinese adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
Cefteram's Efficacy Against Enteropathogenic Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram, a third-generation oral cephalosporin, demonstrates significant in vitro activity against a broad spectrum of enteropathogenic bacteria, which are a major cause of diarrheal diseases worldwide. This technical guide synthesizes the available data on Cefteram's efficacy, detailing its mechanism of action, summarizing its activity through quantitative data, and providing an overview of the experimental protocols used for its evaluation. The information presented herein is intended to support further research and development of this important antimicrobial agent.
Introduction
Enteropathogenic bacteria, including various diarrheagenic strains of Escherichia coli, Salmonella, Shigella, and Campylobacter, pose a significant global health challenge. The increasing prevalence of antimicrobial resistance necessitates the continued evaluation of existing antibiotics and the development of new therapeutic strategies. Cefteram, the active form of the prodrug cefteram pivoxil, is a β-lactam antibiotic that has been utilized for the treatment of various bacterial infections. This document provides an in-depth analysis of its specific activity against key enteropathogens.
Mechanism of Action
Cefteram, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target of Cefteram is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.
The binding of Cefteram to PBPs inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[1][2]
References
- 1. Comparative in vitro activities of twelve antimicrobial agents against Campylobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Campylobacter fetus subsp. jejuni to N-formimidoyl thienamycin, rosaramicin, cefoperazone, and other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cefteram: Molecular Formula, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefteram is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of Cefteram, including its molecular formula, and its chemical, physical, and pharmacological properties. Detailed experimental protocols for its synthesis, the determination of its in vitro antibacterial activity via Minimum Inhibitory Concentration (MIC) assays, assessment of its affinity for Penicillin-Binding Proteins (PBPs), and a framework for in vivo pharmacokinetic studies are presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of antimicrobial agents.
Chemical and Physical Properties
Cefteram is the active form of the orally administered prodrug, Cefteram pivoxil. The pivoxil ester enhances oral bioavailability, and upon absorption, it is rapidly hydrolyzed by esterases to release the active Cefteram molecule.[1]
| Property | Cefteram | Cefteram Pivoxil |
| Molecular Formula | C₁₆H₁₇N₉O₅S₂ | C₂₂H₂₇N₉O₇S₂ |
| Molecular Weight | 479.5 g/mol | 593.6 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(5-methyl-1H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
| CAS Number | 82547-58-8 | 82547-81-7 |
| Appearance | Crystalline solid | Powder |
| Melting Point | >200°C | Not available |
| Solubility | Soluble in acetone | Information not readily available |
Pharmacological Properties
Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This mechanism of action is characteristic of β-lactam antibiotics.
Mechanism of Action
The primary target of Cefteram is the class of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By binding to and inactivating these proteins, Cefteram disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]
Spectrum of Activity
Cefteram demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
Synthesis of Cefteram Pivoxil
This protocol describes a general method for the synthesis of Cefteram pivoxil, the prodrug of Cefteram.[3][4]
Step 1: Synthesis of 7-amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-3-cephem-4-carboxylic acid (7-TMCA)
-
To a solution of 7-aminocephalosporanic acid (7-ACA) in a suitable solvent, add 5-methyl-1H-tetrazole.
-
The reaction is carried out in the presence of a catalyst, such as boron trifluoride etherate, at a controlled temperature.
-
Upon completion, the product, 7-TMCA, is isolated and purified.
Step 2: Acylation of 7-TMCA to form Cefteram
-
The amino group of 7-TMCA is acylated using an activated form of (2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.
-
The reaction is typically performed in an organic solvent at low temperatures.
-
The resulting product is Cefteram.
Step 3: Esterification of Cefteram to form Cefteram Pivoxil
-
Cefteram is reacted with pivaloyloxymethyl chloride in the presence of a suitable base to form the pivoxil ester.
-
The reaction is monitored for completion, after which the Cefteram pivoxil is isolated and purified.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[5][6][7][8]
Materials:
-
Cefteram stock solution (prepared in a suitable solvent and filter-sterilized)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile diluents
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated Cefteram stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of Cefteram that completely inhibits visible growth of the bacteria.
-
Penicillin-Binding Protein (PBP) Affinity Assay
This competitive binding assay is used to determine the affinity of Cefteram for bacterial PBPs.[9][10][11][12][13]
Materials:
-
Bacterial cell membranes containing PBPs
-
Cefteram solutions of varying concentrations
-
A labeled β-lactam probe (e.g., fluorescently labeled penicillin)
-
SDS-PAGE apparatus
-
Fluorimeter or phosphorimager
Procedure:
-
Incubation:
-
Incubate the bacterial cell membranes with various concentrations of Cefteram for a specified time to allow for binding to the PBPs.
-
-
Labeling:
-
Add the labeled β-lactam probe to the mixture. The probe will bind to the PBPs that are not already occupied by Cefteram.
-
-
SDS-PAGE:
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Detection:
-
Visualize the labeled PBPs using a fluorimeter or phosphorimager.
-
-
Analysis:
-
The intensity of the signal from the labeled probe is inversely proportional to the amount of Cefteram bound to the PBPs. The concentration of Cefteram that inhibits 50% of the probe binding (IC₅₀) can be calculated to determine its affinity for each PBP.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for a pharmacokinetic study of Cefteram in a rodent model, such as rats.[14][15][16][17]
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
Dosing:
-
Administer Cefteram pivoxil orally or Cefteram intravenously at a predetermined dose.
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
Sample Analysis:
-
Quantify the concentration of Cefteram in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[18][19][20][21][22]
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
This technical guide provides a detailed overview of the molecular formula, properties, and key experimental methodologies for the study of the third-generation cephalosporin, Cefteram. The provided protocols for synthesis, MIC determination, PBP affinity assays, and pharmacokinetic studies offer a solid foundation for researchers and professionals in the field of antibiotic drug development. Adherence to these standardized methods will facilitate the generation of reproducible and reliable data, contributing to a deeper understanding of Cefteram's therapeutic potential.
References
- 1. Cefteram Pivoxil | C22H27N9O7S2 | CID 5362114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108299470B - Preparation method of cefteram pivoxil - Google Patents [patents.google.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved sensitivity in assays for binding of novel beta-lactam antibiotics to penicillin-binding proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Comparative Pharmacokinetics of Ceftaroline in Rats, Rabbits, and Monkeys following a Single Intravenous or Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 20. Quantitative determination of cefepime in plasma and vitreous fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iosrjournals.org [iosrjournals.org]
- 22. HPLC method for simultaneous determination of cefprozil diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vitro Susceptibility Testing of Cefteram
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Cefteram, the active form of the prodrug cefteram pivoxil, is a third-generation oral cephalosporin antibiotic. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The bactericidal action of Cefteram results from the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death. Due to its mechanism of action, Cefteram is effective against a variety of common pathogens.
This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to Cefteram using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method for assessing zone of inhibition. Adherence to these protocols is crucial for obtaining accurate and reproducible data for research and drug development purposes.
Mechanism of Action
Cefteram's primary mode of action is the disruption of bacterial cell wall synthesis. Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are membrane-bound enzymes responsible for the cross-linking of peptidoglycan chains. This inhibition of peptidoglycan polymerization weakens the bacterial cell wall, leading to loss of structural integrity and eventual cell death.
Figure 1. Simplified signaling pathway of Cefteram's mechanism of action.
Quantitative Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Cefteram against various Gram-positive and Gram-negative bacteria as reported in a study of clinical isolates from Japan.
Table 1: In Vitro Activity of Cefteram against Gram-Positive Clinical Isolates
| Organism (No. of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) (101) | 0.5 | 1 |
| Streptococcus pneumoniae (penicillin-susceptible) (41) | ≤0.06 | 0.12 |
| Streptococcus pneumoniae (penicillin-intermediate) (19) | 0.25 | 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) (28) | 1 | 2 |
| Streptococcus pyogenes (51) | ≤0.06 | ≤0.06 |
Data from a 1996 study of clinical isolates in Japan.
Table 2: In Vitro Activity of Cefteram against Gram-Negative Clinical Isolates
| Organism (No. of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli (102) | 0.25 | >128 |
| Klebsiella pneumoniae (102) | 0.12 | 0.25 |
| Proteus mirabilis (101) | 0.25 | 0.5 |
| Proteus vulgaris (50) | 0.25 | 1 |
| Moraxella (Branhamella) catarrhalis (50) | 0.25 | 0.5 |
| Haemophilus influenzae (100) | ≤0.06 | 0.12 |
| Neisseria gonorrhoeae (53) | ≤0.06 | 0.12 |
Data from a 1996 study of clinical isolates in Japan.
Note: Interpretive criteria for Cefteram are not consistently available in the latest CLSI M100 or EUCAST breakpoint tables. The data presented here are for informational purposes. Researchers should establish their own quality control ranges and interpretive criteria based on validated methodologies.
Experimental Protocols
1. Broth Microdilution Method for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cefteram analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standard comparator
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
Procedure:
-
Preparation of Cefteram Stock Solution: Prepare a stock solution of Cefteram in a suitable solvent and dilute it further in CAMHB to achieve the desired concentration range for testing.
-
Preparation of Microtiter Plates: Dispense serial twofold dilutions of Cefteram in CAMHB into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cefteram that completely inhibits visible bacterial growth.
Figure 2. Workflow for Broth Microdilution MIC Determination.
2. Kirby-Bauer Disk Diffusion Method
This protocol is based on the standardized disk diffusion method.
Materials:
-
Cefteram disks (potency to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Application of Disks: Aseptically apply the Cefteram disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
Figure 3. Workflow for Kirby-Bauer Disk Diffusion Testing.
Quality Control
Quality control (QC) is essential for ensuring the accuracy and reproducibility of susceptibility testing results.
Table 3: Recommended Quality Control Strains and Expected Ranges
| Quality Control Strain | Test Method | Antimicrobial Agent | Concentration/Disk Potency | Acceptable QC Range (MIC in µg/mL or Zone Diameter in mm) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | Cefteram | Varies | To be determined by the user |
| Disk Diffusion | Cefteram | To be determined | To be determined by the user | |
| Staphylococcus aureus ATCC® 25923™ | Broth Microdilution | Cefteram | Varies | To be determined by the user |
| Disk Diffusion | Cefteram | To be determined | To be determined by the user | |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | Cefteram | Varies | To be determined by the user |
| Disk Diffusion | Cefteram | To be determined | To be determined by the user |
Note: As Cefteram is not included in the current CLSI or EUCAST QC tables, laboratories should establish their own internal QC ranges based on multi-laboratory studies or by following CLSI M23 guidelines. The acceptable ranges should be established before routine testing is performed.
Disclaimer: This document is intended for research and informational purposes only. The protocols and data provided should be adapted and validated by the end-user in accordance with their specific laboratory conditions and regulatory requirements.
References
Application Notes and Protocols for Cefteram Dosage Determination in Pediatric Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and methodologies for determining the appropriate dosage of Cefteram in pediatric populations. The following sections detail clinical data, experimental protocols, and relevant biological pathways to guide researchers in designing and conducting pediatric studies for this third-generation oral cephalosporin.
Clinical and Pharmacokinetic Data Summary
Cefteram, administered as the prodrug Cefteram Pivoxil, has been evaluated in pediatric patients for various bacterial infections. The dosage is primarily determined based on the patient's age and weight, with pharmacokinetic parameters guiding the optimization of treatment regimens.
Table 1: Summary of Cefteram Pivoxil Dosing and Pharmacokinetics in Pediatric Patients
| Parameter | Patient Population | Dosage Regimen | Pharmacokinetic Profile | Clinical Efficacy | Adverse Events |
| Dosing Range | 8 months to 9 years | 7.5-20.1 mg/kg/day | - | Effective in treating tonsillitis, pharyngitis, otitis media, scarlet fever, bronchopneumonia, lymphadenitis, urinary tract infections, vaginitis, and staphylococcal scalded skin syndrome.[1] | Elevated GOT and GPT in some cases.[1] |
| Single Dose PK | 2 to 11 years (fasting) | 1.5 mg/kg | Cmax: 0.92-1.05 µg/mL (mean 0.99 µg/mL) at 1-2 hours.[1] Urinary Excretion (8h): 8.9-14.7%.[1] | - | - |
| 3 mg/kg | Cmax: 1.12-1.38 µg/mL (mean 1.25 µg/mL) at 1-2 hours.[1] Urinary Excretion (8h): 13.0-23.1% (mean 18.4%).[1] | - | - | ||
| 6 mg/kg | Cmax: 0.66-2.1 µg/mL (mean 1.17 µg/mL) at 1-2 hours.[1] Urinary Excretion (8h): 6.3-8.7%.[1] | - | - | ||
| Granule Formulation | 8 years 3 months to 10 years 10 months | 1.5, 3.0, and 6.0 mg/kg (single dose) | Serum and urinary concentrations determined by bioassay and HPLC.[2] | A mean daily dose of 3.3 mg/kg divided 3-4 times a day for an average of 8 days was clinically effective.[2] | - |
Experimental Protocols
Protocol for a Pediatric Pharmacokinetic and Safety Study of Oral Cefteram Pivoxil
Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single oral dose of Cefteram Pivoxil in pediatric patients with bacterial infections.
Study Design: An open-label, single-dose pharmacokinetic study.
Patient Population:
-
Inclusion Criteria:
-
Male or female patients aged 6 months to 12 years.
-
Diagnosed with a bacterial infection requiring antibiotic treatment.
-
Weight ≥ 5 kg.
-
Written informed consent from a parent or legal guardian.
-
-
Exclusion Criteria:
-
Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.
-
History of significant renal, hepatic, or gastrointestinal disease.
-
Use of any other antibiotic within 72 hours prior to study drug administration.
-
Inability to tolerate oral medication.
-
Drug Administration:
-
Patients will fast for at least 4 hours before and 2 hours after drug administration.
-
A single oral dose of Cefteram Pivoxil granules will be administered based on body weight (e.g., 3 mg/kg).
-
The granules will be suspended in a small amount of water or fruit juice and administered immediately. The container should be rinsed with a small amount of liquid and also administered to ensure the full dose is received.[3][4]
Pharmacokinetic Blood Sampling:
-
Blood samples (approximately 1 mL each) will be collected via an indwelling catheter or direct venipuncture at the following time points:
-
0 hours (pre-dose)
-
0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.
-
Sample Handling and Analysis:
-
Blood samples will be collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma will be separated by centrifugation within 30 minutes of collection.
-
Plasma samples will be stored at -80°C until analysis.
-
Cefteram concentrations in plasma will be determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Safety Assessments:
-
Adverse events will be monitored throughout the study.
-
Vital signs will be recorded at regular intervals.
-
A physical examination will be performed at screening and at the end of the study.
Protocol for Quantification of Cefteram in Pediatric Plasma using HPLC-UV
Objective: To provide a validated method for the quantitative analysis of Cefteram in human plasma.
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase analytical column.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Purified water.
-
Phosphoric acid or other suitable buffer components.
-
Cefteram reference standard.
-
Internal standard (e.g., another cephalosporin not co-administered).
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20:80 v/v), with the pH adjusted to an acidic range (e.g., 3.0) with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefteram, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[5][6][7] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[5][6]
Caption: Mechanism of Cefteram's bactericidal action.
Experimental Workflow for a Pediatric Cefteram PK Study
The following diagram illustrates a typical workflow for a pediatric pharmacokinetic study of Cefteram.
Caption: Workflow for a pediatric Cefteram pharmacokinetic study.
IgE-Mediated Hypersensitivity Reaction Pathway
Cephalosporins, including Cefteram, can induce IgE-mediated hypersensitivity reactions in susceptible individuals. This is a common adverse effect of beta-lactam antibiotics.
Caption: Pathway of IgE-mediated hypersensitivity to cephalosporins.
References
- 1. [Clinical and pharmacokinetic evaluation of cefteram pivoxil in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetic and clinical studies of cefteram pivoxil granule in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of medicines to children: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appropriate Use of Antibiotic and Principles of Antimicrobial Stewardship in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 6. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 7. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Cefteram Pivoxil in Murine Lung Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cefteram Pivoxil in murine models of bacterial lung infection, particularly those caused by Streptococcus pneumoniae and Haemophilus influenzae. The protocols outlined below are based on established methodologies in the field.
Introduction
Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, Cefteram. Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, making it a valuable agent for studying the treatment of respiratory infections. Murine models of lung infection are essential preclinical tools for evaluating the efficacy of new antimicrobial agents. This document provides detailed protocols for establishing such models and assessing the therapeutic efficacy of Cefteram Pivoxil.
Data Presentation
Due to the limited availability of specific quantitative data for Cefteram Pivoxil in publicly accessible literature, the following tables are presented as illustrative examples based on typical outcomes for third-generation oral cephalosporins in similar murine lung infection models. These tables are intended to guide researchers in experimental design and data presentation.
Table 1: Illustrative Efficacy of Cefteram Pivoxil Against Streptococcus pneumoniae in a Murine Pneumonia Model
| Treatment Group | Dosage (mg/kg, orally, b.i.d.) | Initial Lung Bacterial Load (Log10 CFU/lung ± SD) | Final Lung Bacterial Load (Log10 CFU/lung ± SD) at 48h Post-Infection | Reduction in Bacterial Load (Log10 CFU/lung) |
| Vehicle Control | 0 | 7.2 ± 0.3 | 8.5 ± 0.4 | -1.3 |
| Cefteram Pivoxil | 10 | 7.1 ± 0.2 | 5.8 ± 0.5 | 1.3 |
| Cefteram Pivoxil | 25 | 7.3 ± 0.3 | 4.2 ± 0.6 | 3.1 |
| Cefteram Pivoxil | 50 | 7.2 ± 0.2 | 2.9 ± 0.7 | 4.3 |
Table 2: Illustrative Pharmacokinetic Parameters of Cefteram in Mice Following Oral Administration of Cefteram Pivoxil
| Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg·h/mL) | T½ (h) |
| 25 | 2.5 ± 0.6 | 1.5 | 8.9 ± 1.8 | 2.1 |
| 50 | 4.8 ± 1.1 | 1.5 | 18.2 ± 3.5 | 2.3 |
Note: These are estimated values based on typical oral cephalosporin pharmacokinetics in mice and are for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of Murine Pneumonia
This protocol describes the establishment of a lung infection in mice using intranasal inoculation of Streptococcus pneumoniae or Haemophilus influenzae.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Streptococcus pneumoniae (e.g., ATCC 49619) or Haemophilus influenzae (non-typeable strain)
-
Todd-Hewitt broth supplemented with 0.5% yeast extract (for S. pneumoniae) or Brain Heart Infusion (BHI) broth supplemented with hemin and NAD (for H. influenzae)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Pipettes and sterile tips
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the appropriate broth with the bacterial strain from a frozen stock.
-
Incubate at 37°C in 5% CO2 until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Harvest the bacteria by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
-
-
Intranasal Inoculation:
-
Anesthetize the mice using the chosen anesthetic.
-
Once the mouse is lightly anesthetized (as confirmed by lack of pedal reflex), position it in a supine position.
-
Carefully dispense a 50 µL aliquot of the bacterial suspension onto the nares of the mouse (25 µL per nostril).
-
Allow the mouse to aspirate the inoculum naturally.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Protocol 2: Treatment with Cefteram Pivoxil
Materials:
-
Cefteram Pivoxil
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare a suspension of Cefteram Pivoxil in the vehicle to the desired concentrations (e.g., 1, 2.5, and 5 mg/mL for doses of 10, 25, and 50 mg/kg in a 20g mouse with a 100 µL gavage volume).
-
Ensure the suspension is homogenous by vortexing before each administration.
-
-
Oral Administration:
-
Treatment is typically initiated 12-24 hours post-infection.
-
Administer the prepared Cefteram Pivoxil suspension or vehicle control to the mice via oral gavage.
-
A typical dosing schedule is twice daily (b.i.d.) for a specified duration (e.g., 2-5 days).
-
Protocol 3: Assessment of Bacterial Load in Lungs
Materials:
-
Sterile dissection tools
-
1.5 mL microcentrifuge tubes containing 1 mL of sterile PBS
-
Tissue homogenizer
-
Appropriate agar plates (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae)
Procedure:
-
Tissue Collection:
-
At the desired time point, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Aseptically remove the lungs and place them in a pre-weighed tube containing 1 mL of sterile PBS.
-
-
Homogenization and Plating:
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Perform 10-fold serial dilutions of the lung homogenate in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto the corresponding agar plates.
-
Incubate the plates at 37°C in 5% CO2 for 18-24 hours.
-
Count the colonies on the plates to determine the number of colony-forming units (CFU) per lung.
-
Protocol 4: Histological Analysis of Lung Inflammation
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
Procedure:
-
Tissue Fixation and Processing:
-
Following euthanasia, perfuse the lungs with 10% neutral buffered formalin via the trachea.
-
Immerse the inflated lungs in formalin for at least 24 hours.
-
Dehydrate the fixed tissues through an ethanol series, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm sections from the paraffin-embedded lung tissue using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the slides with H&E.
-
-
Microscopic Evaluation:
-
Examine the stained sections under a light microscope.
-
Assess for inflammatory cell infiltration, alveolar septal thickening, edema, and tissue damage.
-
A semi-quantitative scoring system can be used to grade the severity of inflammation.
-
Protocol 5: Measurement of Inflammatory Cytokines
Materials:
-
Lung tissue homogenates (from Protocol 3)
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge the lung homogenates at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant for cytokine analysis.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating Cefteram Pivoxil.
Host Innate Immune Signaling in Bacterial Pneumonia
Caption: Host innate immune signaling in bacterial pneumonia.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefteram
Application Note and Protocol
This document provides a comprehensive guide for the quantitative analysis of Cefteram using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is applicable for the determination of Cefteram in bulk drug substances and pharmaceutical dosage forms.
Introduction
Cefteram is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of Cefteram in pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug substances.[1] This application note details a robust RP-HPLC method for the analysis of Cefteram, developed based on established methodologies for similar cephalosporin compounds.[2][3][4]
Principle of the Method
The method utilizes a reversed-phase chromatographic separation on a C18 column. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, facilitates the separation of Cefteram from potential impurities and degradation products. The analyte is detected by its UV absorbance at a specific wavelength, and the peak area is proportional to the concentration of Cefteram in the sample.
Experimental
Instrumentation and Chromatographic Conditions
A summary of the recommended HPLC instrumentation and chromatographic conditions is presented in Table 1. These conditions are based on typical parameters used for the analysis of related cephalosporins and may be optimized for specific laboratory setups.[2][4][5][6]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.04 M Potassium Dihydrogen Orthophosphate (pH 6.0) (e.g., 7:93 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 270 nm[2] |
| Data Acquisition | Chromatography Data Station |
Reagents and Standards
-
Cefteram reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (Analytical grade)
-
Orthophosphoric acid or Potassium hydroxide (for pH adjustment)
-
Water (HPLC grade)
Preparation of Solutions
3.3.1. Buffer Preparation (0.04 M Potassium Dihydrogen Orthophosphate, pH 6.0)
-
Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to obtain a 0.04 M solution.
-
Adjust the pH to 6.0 using orthophosphoric acid or potassium hydroxide.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas before use.
3.3.2. Mobile Phase Preparation
Prepare the mobile phase by mixing acetonitrile and the 0.04 M phosphate buffer in the desired ratio (e.g., 7:93 v/v).[6] Degas the mobile phase before use.
3.3.3. Standard Solution Preparation
-
Accurately weigh about 10 mg of Cefteram reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of mobile phase and then dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5 - 50 µg/mL).[5][6]
3.3.4. Sample Preparation (from Pharmaceutical Formulation)
-
For tablets or capsules, accurately weigh and finely powder a representative number of units.
-
Transfer a quantity of the powder equivalent to a known amount of Cefteram into a volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Protocol Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Cefteram.
Caption: General workflow for the HPLC analysis of Cefteram.
Method Validation
For routine use, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for Cefteram should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, pH, mobile phase composition, etc. |
Data Presentation and Analysis
The concentration of Cefteram in the samples is determined by comparing the peak area of the sample with the peak area of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.
Table 3: Example Calibration Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150234 |
| 10 | 301567 |
| 20 | 603128 |
| 30 | 905876 |
| 40 | 1207543 |
| 50 | 1510234 |
The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve. The concentration of Cefteram in the sample is calculated using the regression equation derived from the calibration curve.
System Suitability
Before performing the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times. The system suitability parameters and their typical acceptance criteria are listed in Table 4.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for replicate injections) |
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of Cefteram in bulk and pharmaceutical dosage forms. The method is specific, accurate, precise, and linear over a defined concentration range. Proper method validation is essential to ensure its suitability for routine quality control analysis.
References
- 1. wjpmr.com [wjpmr.com]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cefteram's Minimum Inhibitory Concentration (MIC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefteram, a third-generation cephalosporin antibiotic, demonstrates broad-spectrum bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1][3] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[1][3] Cefteram is often administered as the prodrug Cefteram Pivoxil, which enhances its oral bioavailability.[1][2]
Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] This quantitative measure is critical for guiding antibiotic therapy, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents.[4][5] These application notes provide detailed protocols for determining the MIC of Cefteram using standard laboratory methods, including broth microdilution, agar dilution, and the E-test, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9][10][11]
Mechanism of Action of Cefteram
Cefteram's bactericidal effect is initiated by its binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][3] This binding inactivates the transpeptidase activity of PBPs, which are responsible for cross-linking the peptidoglycan chains that form the backbone of the cell wall. The inhibition of this process results in a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens [frontiersin.org]
- 6. dokumen.pub [dokumen.pub]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. pid-el.com [pid-el.com]
- 10. treata.academy [treata.academy]
- 11. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
Administration of Cefteram Pivoxil in Clinical Trials for Urinary Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Cefteram Pivoxil in clinical trials for the treatment of urinary tract infections (UTIs). This document includes summaries of clinical trial data, detailed experimental protocols, and visualizations of the drug's mechanism of action and clinical trial workflow.
Introduction to Cefteram Pivoxil
Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefteram. Cefteram exhibits broad-spectrum bactericidal activity by inhibiting the synthesis of the bacterial cell wall, making it an effective agent against many common uropathogens.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy and safety data from key clinical trials of Cefteram Pivoxil (and the closely related Cefditoren Pivoxil) in the treatment of urinary tract infections.
Table 1: Efficacy of Cefditoren Pivoxil in Acute Uncomplicated Cystitis (3-day vs. 7-day regimen)
| Outcome | 3-Day Regimen (n=51) | 7-Day Regimen (n=53) | P-value |
| Clinical Efficacy | 90.9% (40/44) | 93.2% (41/44) | 1.000 |
| Microbiological Efficacy | 82.5% (33/40) | 90.2% (37/41) | 0.349 |
Data from a multicentre, randomized, open-label trial comparing 3-day and 7-day regimens of Cefditoren Pivoxil.[1][2]
Table 2: Efficacy of Cefditoren Pivoxil in Complicated Urinary Tract Infections (14-day treatment)
| Outcome | Efficacy Rate |
| Overall Clinical Efficacy (Day 7) | 68.4% |
| Overall Clinical Efficacy (Day 14) | 81.6% |
| Bacteriological Eradication Rate (Day 7) | 75.5% |
| Bacteriological Eradication Rate (Day 14) | 79.6% |
Data from a clinical long-term study on the treatment of chronic complicated urinary tract infections.[3]
Table 3: Safety Profile of Cefditoren Pivoxil in Urinary Tract Infection Trials
| Adverse Event | Incidence Rate | Notes |
| Abdominal Discomfort | 1.6% (1/72 patients) | Observed in a 14-day trial for complicated UTIs.[3] |
| Abnormal Laboratory Findings | 10.4% | Slight and transient abnormalities observed in a 14-day trial.[3] |
| Mild Allergic Reaction | One patient | Reported in a trial for acute uncomplicated cystitis.[1][2] |
Experimental Protocols
This section details the methodologies for key experiments in a representative clinical trial of Cefteram Pivoxil for acute uncomplicated cystitis.
Study Design and Patient Population
A multicenter, prospective, randomized, double-blind, double-dummy study is conducted to assess the efficacy and safety of Cefteram Pivoxil.
Inclusion Criteria:
-
Non-pregnant adult females (≥18 years of age).[4]
-
Clinical signs and symptoms of uncomplicated acute cystitis (e.g., dysuria, urgency, frequency, suprapubic pain) with symptom onset ≤72 hours prior to study entry.[4]
-
Positive pre-treatment clean-catch midstream urine culture (≥10³ CFU/mL).[4]
-
Pyuria (≥10 leukocytes/mm³ or >5 leukocytes/field at 40x magnification) within 48 hours prior to inclusion.[4]
-
In vitro susceptibility of the isolated uropathogen to the study drugs.[4]
-
Written informed consent.[4]
Exclusion Criteria:
-
Male patients.[4]
-
Pregnant or nursing women.[4]
-
Three or more episodes of uncomplicated acute UTIs in the past 12 months.[4]
-
Symptoms suggestive of upper urinary tract infection (e.g., fever ≥38.3°C, back pain, chills).[4]
-
Structural or functional abnormalities of the urinary tract.[4]
-
Underlying diseases predisposing to complicated UTIs (e.g., diabetes mellitus, immunosuppression).[4]
Drug Administration
-
Investigational Arm: Cefteram Pivoxil 400 mg, administered orally as a single dose for 3 days.[4]
-
Comparator Arm: Ciprofloxacin 250 mg, administered orally twice a day for 3 days.[4]
Urine Culture and Microbiological Analysis
Objective: To isolate, identify, and quantify the causative uropathogen and determine its susceptibility to the study drug.
Materials:
-
Sterile urine collection cups
-
Calibrated inoculating loops (1 µL)
-
Blood agar and MacConkey agar plates
-
Incubator (35-37°C)
-
Microscope
-
Gram stain reagents
-
Biochemical identification kits (e.g., API strips)
-
Antibiotic susceptibility testing discs or automated systems (e.g., Vitek® 2)
Procedure:
-
Sample Collection: A clean-catch midstream urine sample is collected from the patient.
-
Inoculation: A calibrated 1 µL loop is used to streak the urine sample onto both a blood agar and a MacConkey agar plate for semi-quantitative culture.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Colony Count: After incubation, the number of colony-forming units (CFUs) is counted. A count of ≥10³ CFU/mL is considered significant for a UTI.
-
Pathogen Identification:
-
Gram staining is performed to determine the bacterial morphology and Gram reaction.
-
Biochemical tests are used to identify the specific pathogen. Escherichia coli is the most frequently isolated uropathogen.[4]
-
-
Antibiotic Susceptibility Testing: The susceptibility of the isolated pathogen to Cefteram and the comparator antibiotic is determined using a standardized method (e.g., Kirby-Bauer disk diffusion or broth microdilution).
Efficacy and Safety Assessments
-
Primary Endpoint: Microbiological efficacy, defined as the eradication of the baseline pathogen from the urine culture at the test-of-cure visit (typically 5-9 days after the last dose).
-
Secondary Endpoints:
-
Clinical cure, defined as the resolution of UTI signs and symptoms.
-
Incidence and severity of adverse events.
-
Visualizations
Mechanism of Action of Cefteram
Cefteram, the active form of Cefteram Pivoxil, inhibits bacterial cell wall synthesis. This diagram illustrates the key steps in this process.
Caption: Mechanism of action of Cefteram Pivoxil.
Clinical Trial Workflow for Uncomplicated UTI
This diagram outlines the logical flow of a patient through a clinical trial for an uncomplicated urinary tract infection.
Caption: Clinical trial workflow for uncomplicated UTI.
References
Techniques for Studying Cefteram's Binding to Penicillin-Binding Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cefteram, a third-generation cephalosporin antibiotic, exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death. Understanding the binding affinity and kinetics of Cefteram to various PBPs is crucial for elucidating its spectrum of activity, mechanism of action, and for the development of new β-lactam antibiotics.
This document provides detailed application notes and protocols for key techniques used to study the interaction between Cefteram and PBPs. These methodologies are vital for researchers in microbiology, pharmacology, and drug discovery.
I. Competitive Binding Assays for Determining Binding Affinity (IC50)
Competitive binding assays are a fundamental technique to determine the concentration of a compound required to inhibit 50% of the binding of a known, labeled ligand to its target (the half-maximal inhibitory concentration, or IC50). In the context of Cefteram and PBPs, a fluorescently labeled penicillin, such as Bocillin-FL, is commonly used as the reporter ligand.
Application Note: This assay allows for the quantitative comparison of the binding affinities of different β-lactam antibiotics to specific PBPs within a bacterial proteome. By incubating bacterial membranes containing PBPs with varying concentrations of Cefteram prior to the addition of a fixed concentration of Bocillin-FL, one can determine the concentration of Cefteram required to prevent 50% of the Bocillin-FL from binding to each PBP. The results are typically visualized by separating the PBP-Bocillin-FL complexes using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and detecting the fluorescent signal.
Experimental Protocol: Competitive PBP Binding Assay
1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) to the mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) and lyse the cells using methods such as sonication or a French press. d. Centrifuge the lysate at a low speed to remove unbroken cells and cellular debris. e. Pellet the membranes from the supernatant by ultracentrifugation. f. Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
2. Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membrane protein. b. Add increasing concentrations of Cefteram (or other test β-lactam) to the tubes and incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of Cefteram to the PBPs. c. Add a fixed, subsaturating concentration of Bocillin-FL to each tube and incubate for a shorter period (e.g., 15 minutes) at the same temperature. This allows the fluorescent probe to bind to any PBPs not already occupied by Cefteram.
3. SDS-PAGE and Fluorescence Detection: a. Stop the binding reaction by adding SDS-PAGE sample buffer. b. Separate the proteins on an SDS-PAGE gel. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
4. Data Analysis: a. Quantify the fluorescence intensity of each PBP band in each lane using densitometry software. b. Plot the percentage of Bocillin-FL binding (relative to a control with no Cefteram) against the logarithm of the Cefteram concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Data Presentation:
| Bacterial Species | Penicillin-Binding Protein (PBP) | Ceftaroline IC50 (µg/mL) | Reference |
| S. aureus (Methicillin-Susceptible) | PBP1 | ≤0.5 | [2] |
| PBP2 | ≤0.5 | [2] | |
| PBP3 | ≤0.5 | [2] | |
| S. aureus (Methicillin-Resistant) | PBP2a | 0.01 - 1 | [2][3][4] |
| S. pneumoniae (Penicillin-Susceptible) | PBP1A | 0.125 - 0.25 | [3][4] |
| PBP2B | 0.5 - 4 | [3][4] | |
| PBP2X | 0.1 - 1 | [3][4] |
Visualization:
References
- 1. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of Cefteram: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing animal models to assess the in vivo efficacy of Cefteram, a third-generation oral cephalosporin antibiotic. The following sections outline methodologies for systemic, respiratory tract, and urinary tract infection models, crucial for preclinical evaluation of this broad-spectrum antimicrobial agent. Cefteram pivoxil, the prodrug form, is readily absorbed orally and hydrolyzed by esterases in the bloodstream to its active form, Cefteram.[1] Cefteram exhibits potent bactericidal activity by inhibiting bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and Gram-negative pathogens.[1][2]
Systemic Infection Models
Systemic infection models are fundamental for determining the overall protective effect of an antimicrobial agent. These models are particularly useful for calculating the 50% effective dose (ED₅₀), a key metric in preclinical drug development.
Data Presentation: In Vivo Efficacy of Cefteram Pivoxil in Systemic Infection
While specific ED₅₀ values for Cefteram pivoxil in murine systemic infection models were not explicitly detailed in the reviewed literature, the following table summarizes the reported protective effects against various pathogens.
| Pathogen | Animal Model | Administration Route | Observed Efficacy | Reference |
| Staphylococcus aureus | Mouse | Oral | Dose-dependent protection | [3] |
| Escherichia coli | Mouse | Oral | Dose-dependent protection | [3] |
| Klebsiella pneumoniae | Mouse | Oral | Dose-dependent protection | [3] |
| Various Gram-negative bacteria (including β-lactamase producers) | Mouse | Oral | Excellent therapeutic effect | [3] |
Experimental Protocol: Murine Systemic Infection Model
This protocol outlines a generalized procedure for establishing a systemic infection in mice to evaluate the efficacy of Cefteram pivoxil.
Materials:
-
Specific pathogen-free mice (e.g., ICR or ddY strain), 4-5 weeks old.
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae).
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth).
-
Mucin (5% w/v in sterile saline, autoclaved).
-
Cefteram pivoxil.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose solution).
-
Sterile saline (0.9% NaCl).
-
Syringes and needles for injection and oral gavage.
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight at 37°C in the appropriate broth.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
-
To enhance virulence, mix the bacterial suspension 1:1 with 5% sterile mucin just prior to infection.
-
-
Infection:
-
Administer 0.5 mL of the bacterial-mucin suspension intraperitoneally (i.p.) to each mouse. This will result in a lethal systemic infection.
-
-
Treatment:
-
At 1 hour post-infection, administer Cefteram pivoxil orally (p.o.) via gavage.
-
Prepare a range of drug concentrations to be administered to different groups of mice to determine the dose-response relationship.
-
A control group should receive the vehicle only.
-
-
Observation and Endpoint:
-
Monitor the mice for a period of 7 days.
-
Record the number of surviving mice in each group daily.
-
The primary endpoint is the survival rate at the end of the observation period.
-
The ED₅₀ value, the dose that protects 50% of the infected animals from death, can be calculated using a suitable statistical method (e.g., probit analysis).
-
Experimental Workflow for Systemic Infection Model
Caption: Workflow for systemic infection model and ED₅₀ determination.
Respiratory Tract Infection Models
Respiratory tract infections are a primary indication for Cefteram pivoxil. Murine pneumonia models are essential for evaluating its efficacy against common respiratory pathogens like Streptococcus pneumoniae.
Data Presentation: In Vivo Efficacy of Cefteram Pivoxil in a Murine Pneumonia Model
The following table summarizes the observed efficacy of Cefteram pivoxil in a pneumonia model induced by Streptococcus pneumoniae.
| Pathogen | Animal Model | Administration Route | Dosing Regimen | Endpoint | Observed Efficacy | Reference |
| S. pneumoniae (penicillin-susceptible) | ddY Mouse | Oral | 0.4, 2, 10 mg/kg, twice daily for 2 days | Reduction in viable cells in lungs and blood | Dose-dependent efficacy; comparable to Cefpodoxime proxetil at 2 and 10 mg/kg | [3] |
| S. pneumoniae (penicillin-resistant) | ddY Mouse | Oral | 2, 10, 50 mg/kg, twice daily for 2 days | Reduction in viable cells in lungs and blood | Potent efficacy; comparable to Cefpodoxime proxetil at 50 mg/kg | [3] |
Experimental Protocol: Murine Pneumonia Model
This protocol describes the induction of pneumonia in mice to assess the therapeutic efficacy of Cefteram pivoxil.
Materials:
-
Specific pathogen-free mice (e.g., ddY strain), 5 weeks old.
-
Streptococcus pneumoniae strain (penicillin-susceptible or -resistant).
-
Todd-Hewitt broth supplemented with 0.5% yeast extract.
-
Phosphate-buffered saline (PBS).
-
Anesthetic (e.g., isoflurane).
-
Cefteram pivoxil.
-
Vehicle for drug administration.
-
Sterile saline.
-
Equipment for bacterial enumeration (e.g., agar plates, incubator).
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture S. pneumoniae in Todd-Hewitt broth to the mid-logarithmic phase.
-
Centrifuge the culture, wash the bacterial pellet with PBS, and resuspend in PBS to a concentration of approximately 2 x 10⁷ CFU/mL.
-
-
Infection:
-
Lightly anesthetize the mice.
-
Inoculate 50 µL of the bacterial suspension intranasally (i.n.). This will result in approximately 1 x 10⁶ CFU per mouse.
-
-
Treatment:
-
At 24 hours post-infection, begin oral administration of Cefteram pivoxil.
-
Administer the drug twice daily for 2 days at various doses (e.g., 0.4, 2, 10, 50 mg/kg).
-
A control group should receive the vehicle only.
-
-
Endpoint Evaluation:
-
At a predetermined time after the final treatment (e.g., 18 hours), euthanize the mice.
-
Aseptically remove the lungs and blood.
-
Homogenize the lungs in sterile saline.
-
Perform serial dilutions of the lung homogenates and blood, and plate on appropriate agar to determine the number of viable bacteria (CFU/mL or CFU/organ).
-
Efficacy is determined by the reduction in bacterial counts in the treated groups compared to the control group.
-
Signaling Pathway in Streptococcus pneumoniae Pneumonia
The pathogenesis of pneumococcal pneumonia involves the interaction of bacterial virulence factors with host cells, triggering an inflammatory cascade.
Pathogenesis of S. pneumoniae Pneumonia
Caption: Key signaling events in the pathogenesis of pneumococcal pneumonia.
Urinary Tract Infection Models
Urinary tract infections (UTIs) are another key clinical application for Cefteram. The ascending UTI model in mice is a standard preclinical model to evaluate antibiotic efficacy against uropathogens like E. coli.
Data Presentation: In Vivo Efficacy of Cefteram Pivoxil in a Murine UTI Model
The therapeutic effect of Cefteram pivoxil has been demonstrated to be superior to other oral cephalosporins in a murine UTI model caused by a cephem-resistant E. coli strain, reflecting its potent in vitro activity.[4]
Experimental Protocol: Murine Ascending Urinary Tract Infection Model
This protocol details the establishment of an ascending UTI in mice.
Materials:
-
Female mice (e.g., C3H/HeN strain), 6-8 weeks old.
-
Uropathogenic Escherichia coli (UPEC) strain.
-
Luria-Bertani (LB) broth.
-
Phosphate-buffered saline (PBS).
-
Anesthetic (e.g., ketamine/xylazine).
-
Fine-tipped sterile catheter.
-
Cefteram pivoxil.
-
Vehicle for drug administration.
-
Equipment for bacterial enumeration.
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow the UPEC strain in LB broth overnight at 37°C without shaking to promote the expression of type 1 pili.
-
Harvest the bacteria by centrifugation, wash, and resuspend in PBS to a concentration of 1-2 x 10⁹ CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Insert a sterile, fine-tipped catheter into the bladder via the urethra.
-
Instill 50 µL of the bacterial suspension (5 x 10⁷ - 1 x 10⁸ CFU) into the bladder.
-
-
Treatment:
-
At 24 hours post-infection, begin oral administration of Cefteram pivoxil.
-
Administer the drug at various doses twice daily for a specified period (e.g., 3-5 days).
-
A control group should receive the vehicle only.
-
-
Endpoint Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on appropriate agar to determine the bacterial load (CFU/organ).
-
Efficacy is measured by the reduction in bacterial counts in the bladder and kidneys of treated mice compared to the control group.
-
Signaling Pathway in Escherichia coli Urinary Tract Infection
The pathogenesis of UPEC-mediated UTI involves bacterial adherence to the urothelium, invasion, and the host inflammatory response.
Pathogenesis of E. coli UTI
Caption: Host-pathogen interactions in UPEC-induced urinary tract infection.
Conclusion
The described animal models provide robust platforms for evaluating the in vivo efficacy of Cefteram pivoxil against systemic, respiratory, and urinary tract infections. These protocols, along with the presented data and pathway diagrams, offer a comprehensive resource for researchers in the field of antimicrobial drug development. Consistent and standardized application of these models will yield reliable preclinical data to inform the clinical development of Cefteram and other novel antimicrobial agents.
References
- 1. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 2. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 3. In vitro and in vivo antibacterial activities of T-2588, a new oral cephalosporin, compared with those of other oral beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Efficacy of Cefteram: Application Notes and Protocols for Assessing Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefteram, a third-generation oral cephalosporin, demonstrates potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall. As a β-lactam antibiotic, its primary mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and subsequent cell lysis. Cefteram is the active metabolite of the prodrug Cefteram Pivoxil, which is designed for enhanced oral absorption. This document provides detailed application notes and experimental protocols for assessing the in vitro activity of Cefteram against clinically relevant bacterial isolates.
Standardized methods for antimicrobial susceptibility testing (AST) are crucial for determining the potential clinical efficacy of an antibiotic against specific pathogens. The protocols outlined herein are based on established methodologies from leading international standards organizations and are intended to provide a framework for reproducible and accurate assessment of Cefteram's activity.
Data Presentation: In Vitro Activity of Cefteram
The following tables summarize the minimum inhibitory concentration (MIC) data for Cefteram against a range of common clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Table 1: MIC Distribution of Cefteram Against Key Clinical Isolates
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | - | - | - | 1.0 |
| Haemophilus influenzae | - | - | ≤0.06 | 0.12 |
| Moraxella catarrhalis | - | - | 0.25 | 0.5 |
| Escherichia coli | - | - | 0.25 | >128 |
| Klebsiella pneumoniae | - | - | 0.25 | 32 |
| Proteus mirabilis | - | - | ≤0.12 | 0.25 |
| Staphylococcus aureus (MSSA) | - | - | 2 | 4 |
Data compiled from various in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: Interpretive Criteria for Cefteram Susceptibility Testing
Note: As of the latest review, specific Cefteram breakpoints are not listed in the current CLSI or EUCAST guidelines. The interpretive criteria provided below are based on guidelines from the Japanese Society of Chemotherapy. Researchers should consult the most recent publications from relevant national or international bodies for the latest recommendations.
| Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| S | I | ||
| Disk Diffusion | 30 µg | ≥18 | 15-17 |
| Broth Microdilution | - | - | - |
S = Susceptible; I = Intermediate; R = Resistant
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing of Cefteram against clinical isolates. Adherence to standardized procedures is critical for obtaining accurate and reproducible results.
Protocol 1: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Materials:
-
Cefteram analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)
Procedure:
-
Preparation of Cefteram Stock Solution: Prepare a stock solution of Cefteram in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Cefteram Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the Cefteram stock solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in 5% CO₂.
-
Reading Results: Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefteram that completely inhibits visible growth.
Quality Control:
Concurrently test appropriate QC strains. The resulting MICs should fall within the acceptable ranges specified by the relevant standards organization for the specific QC strain and antimicrobial agent.
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
Cefteram disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.
-
Application of Disks: Aseptically apply a 30 µg Cefteram disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For fastidious organisms, specific incubation conditions may be required.
-
Reading Results: After incubation, measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.
-
Interpretation: Interpret the zone diameter according to the established breakpoints (see Table 2).
Quality Control:
Test appropriate QC strains alongside the clinical isolates. The zone diameters for the QC strains should be within the established acceptable ranges.
Visualization of Mechanisms and Workflows
Cefteram's Mechanism of Action
Cefteram, like other β-lactam antibiotics, targets the bacterial cell wall synthesis pathway. Its primary targets are the penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the cross-linking of peptidoglycan chains. By binding to and inhibiting these enzymes, Cefteram prevents the formation of a stable cell wall, leading to cell lysis.
Common β-Lactam Resistance Mechanisms
Bacteria have evolved several mechanisms to resist the action of β-lactam antibiotics like Cefteram. Understanding these mechanisms is crucial for interpreting susceptibility test results and for the development of new therapeutic strategies.
Experimental Workflow for MIC Determination
The following diagram illustrates the logical flow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Cefteram.
Troubleshooting & Optimization
Addressing side effects of Cefteram Pivoxil in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefteram Pivoxil. The information is designed to address potential side effects and monitoring protocols encountered during clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in clinical studies of Cefteram Pivoxil?
A1: The most frequently reported side effects associated with Cefteram Pivoxil are gastrointestinal issues.[1] These include symptoms such as diarrhea, nausea, vomiting, and abdominal pain.[1] Skin reactions like rash, itching, and urticaria are also commonly observed.[1]
Q2: What are the more serious, less common side effects of Cefteram Pivoxil?
A2: More serious, though less common, adverse effects can occur. These include hematological effects such as leukopenia (low white blood cell count) and thrombocytopenia (low platelet count).[1] Elevation of liver enzymes and renal dysfunction have also been reported.[1] Allergic reactions, though rare, can be severe.[1]
Q3: Are there specific patient populations that are more susceptible to the side effects of Cefteram Pivoxil?
A3: Patients with a known hypersensitivity to cephalosporin antibiotics should not be administered Cefteram Pivoxil.[1] Caution is also advised for patients with a history of penicillin allergies due to the potential for cross-reactivity.[1] Individuals with severe renal impairment may require dosage adjustments and close monitoring.[1]
Q4: How does Cefteram Pivoxil work and how is it metabolized?
A4: Cefteram Pivoxil is a prodrug, meaning it is converted into its active form, cefteram, in the body.[1] It is administered orally and is hydrolyzed by esterases during absorption from the gastrointestinal tract.[2] The active form, cefteram, inhibits the synthesis of bacterial cell walls, leading to bacterial cell death.[1]
Troubleshooting Guides
Issue 1: A significant number of study participants are reporting gastrointestinal (GI) distress.
Troubleshooting Steps:
-
Quantify and Characterize the Symptoms:
-
Record the incidence and severity of specific GI symptoms (e.g., diarrhea, nausea, abdominal pain).
-
Note the timing of symptom onset in relation to drug administration.
-
-
Review Dosing Regimen:
-
Confirm that the dosage is within the recommended therapeutic range.
-
Consider administering Cefteram Pivoxil with food, as this may help mitigate some GI side effects.[1]
-
-
Investigate Potential Confounding Factors:
-
Review concomitant medications for any known GI effects.
-
Assess the baseline gastrointestinal health of the study population.
-
-
Protocol Adjustment Considerations:
-
If GI distress is widespread and severe, consider a protocol amendment to adjust the dosage or administration instructions.
-
Ensure clear instructions are provided to participants on how to manage mild GI symptoms.
-
Issue 2: An unexpected increase in the incidence of skin rashes is observed.
Troubleshooting Steps:
-
Characterize the Rash:
-
Document the type of rash (e.g., maculopapular, urticarial), its distribution, and any associated symptoms like itching or fever.
-
Note the timing of the rash onset after the first dose.
-
-
Assess for Hypersensitivity:
-
Review patient histories for any prior allergies to beta-lactam antibiotics.
-
Cephalosporin allergic reactions are often due to IgE antibodies directed at the R1 side chain.[3]
-
-
Implement Monitoring Protocols:
-
For mild rashes, continue to monitor the patient closely.
-
For more severe or persistent rashes, consider discontinuing the drug and providing appropriate dermatological treatment.
-
-
Consider Differential Diagnoses:
-
Rule out other potential causes of the rash, such as viral exanthems or reactions to other medications.
-
Data Presentation: Side Effect Frequencies
| Side Effect Category | Adverse Event | Incidence Rate (%) | Clinical Study Reference |
| Gastrointestinal | Diarrhea | 5.4 - 13.0 | [4] |
| Nausea | ~2.5 | [5] | |
| Abdominal Pain | Reported | [1] | |
| Dermatological | Rash/Itching/Urticaria | Reported | [1] |
| Hepatic | Elevated GOT/GPT | ~4.9 | [5] |
| Hematological | Leukopenia | Rare (<1) | [6] |
| Thrombocytopenia | Rare (<1) | [6] | |
| Other | Fever | ~1.2 | [5] |
| Vertigo | ~1.2 | [5] |
Note: Incidence rates can vary depending on the study population and dosage.
Experimental Protocols
Protocol 1: Monitoring for Drug-Induced Liver Injury (DILI)
Objective: To detect and assess potential hepatotoxicity during Cefteram Pivoxil administration.
Methodology:
-
Baseline Assessment:
-
Prior to initiating treatment, collect baseline blood samples to measure liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
-
Routine Monitoring:
-
Collect blood samples for LFTs at regular intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Increase the frequency of monitoring for patients who develop any symptoms of liver injury (e.g., jaundice, dark urine, abdominal pain).
-
-
Data Analysis:
-
Compare post-treatment LFT values to the baseline values for each participant.
-
Classify the pattern of liver injury as hepatocellular, cholestatic, or mixed based on the ratio of ALT to ALP elevation.[7]
-
-
Actionable Thresholds:
-
Establish predefined thresholds for LFT elevations that would trigger further investigation or discontinuation of the drug, in line with regulatory guidelines.
-
Protocol 2: Assessment of Hematological Side Effects
Objective: To monitor for potential hematological abnormalities, such as leukopenia and thrombocytopenia.
Methodology:
-
Baseline Assessment:
-
Perform a complete blood count (CBC) with differential for all participants before the first dose of Cefteram Pivoxil.
-
-
Routine Monitoring:
-
Repeat the CBC with differential at scheduled study visits. The frequency should be determined by the study's risk assessment.
-
More frequent monitoring is recommended for patients with pre-existing hematological conditions or those receiving concomitant medications that may affect blood counts.
-
-
Evaluation of Abnormal Findings:
-
Investigate any clinically significant changes from baseline, such as a drop in white blood cell count or platelet count.
-
Consider the possibility of immune-mediated cytopenias, a rare side effect of cephalosporins.[8]
-
-
Follow-up:
-
If a significant abnormality is detected, the participant should be closely monitored, and a decision on treatment continuation should be made based on the severity and clinical context.
-
Visualizations
Caption: Metabolic activation of Cefteram Pivoxil.
Caption: IgE-mediated cephalosporin hypersensitivity.
Caption: Workflow for addressing GI side effects.
References
- 1. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 2. Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dynamed.com [dynamed.com]
- 4. Side effects of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical study on cefteram pivoxil in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse effects of newer cephalosporins. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. droracle.ai [droracle.ai]
Technical Support Center: Improving the Stability of Cefteram in Aqueous Solutions
Welcome to the technical support center for Cefteram stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Cefteram in aqueous solutions. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of key processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to the stability of Cefteram in aqueous solutions.
Q1: My Cefteram solution is showing a rapid loss of potency. What are the likely causes?
A1: Rapid degradation of Cefteram in aqueous solutions is a common issue and is primarily influenced by several factors:
-
pH of the Solution: Cefteram, like other cephalosporins, is susceptible to pH-dependent hydrolysis. The β-lactam ring is prone to cleavage under both acidic and alkaline conditions. Maximum stability is generally observed in the slightly acidic pH range of 3 to 5.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, Cefteram solutions should be prepared fresh and stored at refrigerated temperatures (2-8°C) if not used immediately.
-
Presence of Buffers: Certain buffer species can catalyze the degradation of cephalosporins. For instance, phosphate and acetate buffers have been observed to influence the hydrolysis rate.[1]
-
Light Exposure: Although Cefteram is relatively stable to photolytic stress compared to hydrolytic degradation, prolonged exposure to UV or fluorescent light can contribute to degradation.[2][3] It is advisable to protect solutions from light.
Troubleshooting Steps:
-
Verify the pH of your aqueous solution and adjust it to the optimal range of 3-5 using appropriate buffers.
-
Prepare solutions fresh before each experiment and minimize storage time. If storage is necessary, keep the solution refrigerated and protected from light.
-
Evaluate the composition of your buffer system. If you suspect buffer-catalyzed degradation, consider using an alternative buffer system or minimizing the buffer concentration.
Q2: I am observing the formation of precipitates in my Cefteram stock solution. What could be the reason and how can I resolve it?
A2: Precipitate formation can occur due to several reasons:
-
Low Solubility: Cefteram pivoxil has limited solubility in purely aqueous solutions.
-
Degradation Products: Some degradation products of Cefteram may be less soluble than the parent compound, leading to precipitation over time.
-
Temperature Effects: Changes in temperature can affect the solubility of Cefteram, potentially causing it to precipitate out of solution, especially at lower temperatures if the solution is close to saturation.
Troubleshooting Steps:
-
Consider the use of co-solvents to improve solubility. For instance, a small percentage of DMSO or other organic solvents compatible with your experimental system can be used.
-
Ensure that the degradation of Cefteram is minimized by following the stability guidelines mentioned in Q1.
-
If you need to store the solution, check for precipitation before use. If a precipitate is observed, gentle warming or sonication may help to redissolve the compound, but be mindful that elevated temperatures can accelerate degradation.
Q3: What are the primary degradation products of Cefteram in an aqueous solution?
A3: The primary degradation pathway for Cefteram in aqueous solution is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[4][5] Additionally, for the prodrug form, Cefteram pivoxil, hydrolysis of the pivoxil ester can occur. Under forced degradation conditions (acidic, basic, and oxidative stress), several degradation products can be formed. The specific degradation products can be complex and depend on the exact conditions.
Quantitative Data on Cephalosporin Stability
The following tables summarize quantitative data on the stability of cephalosporins under various conditions. While specific kinetic data for Cefteram is limited in publicly available literature, the data for structurally similar cephalosporins like Cefetamet Pivoxil and Ceftiofur provide valuable insights into the expected stability profile.
Table 1: Effect of pH on the Degradation Rate Constant (k) of Cefetamet Pivoxil at 60°C (333 K)
| pH | Rate Constant (k) x 10⁵ (s⁻¹) |
| 1.2 | 1.80 |
| 2.2 | 0.95 |
| 3.0 | 0.60 |
| 4.0 | 0.55 |
| 5.0 | 0.65 |
| 6.0 | 1.10 |
| 7.4 | 4.50 |
Data adapted from a study on Cefetamet Pivoxil, a structurally related cephalosporin, and illustrates the characteristic U-shaped pH-rate profile.[1]
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Ceftiofur at pH 7.4
| Temperature (°C) | Rate Constant (k) (day⁻¹) |
| 0 | 0.06 |
| 8 | 0.06 |
| 25 | 0.65 |
| 37 | 1.27 |
Data from a study on Ceftiofur, demonstrating the significant impact of temperature on stability.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the stability of Cefteram.
Protocol 1: Stability-Indicating HPLC Method for Cefteram
This protocol is adapted from established methods for other cephalosporins and is designed to separate Cefteram from its potential degradation products.[7][8][9][10]
-
Objective: To develop and validate an HPLC method that can accurately quantify Cefteram in the presence of its impurities and degradation products.
-
Materials:
-
Cefteram reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Buffer A (0.02 M potassium phosphate monobasic, pH adjusted to 4.5 with phosphoric acid) and Buffer B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Cefteram reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the aqueous Cefteram solution to be analyzed with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of Cefteram in the sample by comparing the peak area with the standard curve.
-
Protocol 2: Forced Degradation Studies for Cefteram
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[2][3]
-
Objective: To intentionally degrade Cefteram under various stress conditions to understand its degradation pathways.
-
Procedure:
-
Acid Hydrolysis: Dissolve Cefteram in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve Cefteram in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve Cefteram in 3% hydrogen peroxide and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose solid Cefteram powder to 105°C for 24 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of Cefteram (e.g., 1 mg/mL in water) to a photostability chamber (UV and visible light) for a specified duration.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to observe the degradation of Cefteram and the formation of degradation products.
Visualizations
Diagram 1: General Workflow for Cefteram Stability Testing
Caption: Workflow for assessing Cefteram stability.
Diagram 2: Hydrolysis of the β-Lactam Ring in Cephalosporins
Caption: General mechanism of β-lactam ring hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Poor Clinical Efficacy of Cefteram in Respiratory Infections
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the poor clinical efficacy of Cefteram in respiratory infections. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the expected clinical efficacy of Cefteram in respiratory infections?
A1: Clinical studies have generally shown high efficacy rates for Cefteram in treating a range of respiratory tract infections. Overall efficacy has been reported to be between 84.0% and 96.9% for conditions such as laryngopharyngitis, tonsillitis, acute bronchitis, and pneumonia.[1]
Q2: Which respiratory pathogens are typically susceptible to Cefteram?
A2: Cefteram, a third-generation cephalosporin, is effective against many common respiratory pathogens. Its spectrum of activity includes both Gram-positive and Gram-negative bacteria. It demonstrates good activity against Streptococcus pneumoniae (including penicillin-intermediate strains), Streptococcus pyogenes, Haemophilus influenzae (including β-lactamase producing strains), and Moraxella catarrhalis.[2]
Q3: What are the primary reasons for the failure of Cefteram treatment in respiratory infections?
A3: Treatment failure with Cefteram, as with other β-lactam antibiotics, is most commonly due to antimicrobial resistance. The primary mechanisms of resistance include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the Cefteram molecule.[3][4][5]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular target of Cefteram, which reduces the drug's binding affinity.[3][6]
-
Reduced Permeability: Changes in the bacterial outer membrane that limit the entry of Cefteram into the cell.
-
Active Efflux: The presence of efflux pumps that actively transport Cefteram out of the bacterial cell.[3]
Q4: Are there patient-related factors that can contribute to poor clinical efficacy?
A4: Yes, patient-related factors can significantly impact treatment outcomes. These can include the patient's age, the presence of underlying health conditions (comorbidities), and the overall status of their immune system.
Troubleshooting Guide
This guide provides a systematic approach to investigating and resolving issues of poor clinical efficacy of Cefteram.
Step 1: Confirm the Identity and Susceptibility of the Causative Pathogen
-
Question: Has the causative pathogen been isolated and identified?
-
Action: If not, obtain a relevant clinical sample (e.g., sputum, bronchoalveolar lavage) for microbiological culture and identification.
-
Question: Has antimicrobial susceptibility testing (AST) been performed?
-
Action: Conduct AST to determine the Minimum Inhibitory Concentration (MIC) of Cefteram against the isolated pathogen. This will quantitatively assess the susceptibility of the bacterium to the drug.
Step 2: Investigate Potential Mechanisms of Resistance
-
Question: Is the isolated pathogen known to produce β-lactamases?
-
Action: Perform a β-lactamase test to detect the presence of these enzymes.
-
Question: Could alterations in penicillin-binding proteins (PBPs) be the cause of resistance?
-
Action: For key pathogens like Streptococcus pneumoniae and Haemophilus influenzae, consider molecular methods to identify mutations in the genes encoding PBPs.
Step 3: Review Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
-
Question: Is the dosing regimen of Cefteram appropriate for the patient and the specific infection?
-
Action: Review the prescribed dose, frequency, and duration of treatment. For β-lactam antibiotics like Cefteram, the efficacy is primarily dependent on the time that the drug concentration remains above the MIC (%T > MIC).
-
Question: Is the drug reaching the site of infection at a sufficient concentration?
-
Action: While direct measurement at the infection site is often not feasible in a clinical setting, preclinical models can be used to assess drug penetration into lung tissue.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Cefteram and Other Cephalosporins against Common Respiratory Pathogens
| Pathogen | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | Cefteram | ≤0.06 - 0.5 | 0.5 - 2 |
| Cefuroxime | 0.5 | 2 | |
| Cefpodoxime | 0.12 | 0.5 | |
| Haemophilus influenzae | Cefteram | ≤0.03 - 0.12 | ≤0.03 - 0.25 |
| Cefuroxime | 1 | 4 | |
| Cefpodoxime | 0.25 | 0.5 | |
| Moraxella catarrhalis | Cefteram | ≤0.12 - 0.5 | 0.25 - 1 |
| Cefuroxime | 2 | 4 | |
| Cefpodoxime | 1 | 2 |
Note: MIC values can vary based on geographical location and the specific strains tested. The values presented here are a general representation from various studies.
Experimental Protocols
1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefteram against a bacterial isolate.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
Cefteram analytical standard
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare a stock solution of Cefteram and perform serial twofold dilutions in MHB in the wells of a microtiter plate to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of Cefteram that completely inhibits visible growth.
-
2. Detection of β-Lactamase Production (Chromogenic Method)
-
Objective: To qualitatively determine if a bacterial isolate produces β-lactamase enzymes.
-
Materials:
-
Nitrocefin disks or solution (a chromogenic cephalosporin)
-
Sterile loop or applicator stick
-
Microscope slide or Petri dish
-
Sterile distilled water or saline
-
-
Procedure:
-
Place a nitrocefin disk on a microscope slide or in a Petri dish.
-
Moisten the disk with a drop of sterile water or saline.
-
Using a sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.[7]
-
Observe for a color change. A positive result, indicating β-lactamase production, is typically indicated by a rapid change from yellow to red/pink.[7] The timeframe for this change can vary depending on the specific test and organism.
-
Include known positive and negative control strains for quality assurance.
-
Mandatory Visualizations
References
- 1. [Clinical studies on cefteram pivoxil in the treatment of respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance Trends of the Most Common Causative Pathogens Associated with Community-acquired Respiratory Infections in China: 2009–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-lactam antibiotic resistance: a current structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions [mdpi.com]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etflin.com [etflin.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
Validation & Comparative
Comparative Analysis of Cefteram's Efficacy Across Diverse Patient Populations
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of Cefteram, a third-generation oral cephalosporin, across various patient populations. Cefteram pivoxil, the prodrug form, is hydrolyzed to its active form, Cefteram, after oral administration.[1] It is indicated for the treatment of a range of infections, including respiratory tract infections, urinary tract infections, and skin infections.[1] This document synthesizes clinical data to evaluate its performance in pediatric, adult, and geriatric patients, and in comparison to other antibiotic alternatives.
Data Presentation: Efficacy of Cefteram in Different Patient Populations and Infections
The following tables summarize the clinical efficacy of Cefteram from various studies, categorized by patient population and type of infection.
Table 1: Efficacy of Cefteram Pivoxil in Pediatric Patients
| Infection Type | Number of Patients | Age Range | Dosage | Efficacy Rate (Excellent/Good) | Citation |
| Acute Infectious Diseases (including UTI, upper respiratory infections, sinusitis, otitis media) | 16 | Not Specified | Not Specified | 100% (43.8% Excellent, 56.3% Good) | [2] |
| Acute Otitis Media (AOM) | 74 | Not Specified | 10 mg/kg twice daily | 97% (Cure/Improvement) | [3] |
Table 2: Efficacy of Cefteram Pivoxil in Adult Patients with Respiratory Tract Infections
| Infection Type | Number of Patients | Age Range | Dosage | Efficacy Rate (Excellent/Good) | Citation |
| Respiratory Infections (laryngopharyngitis, tonsillitis, bronchitis, pneumonia, etc.) | 81 | Adult | 600 mg daily | 84.0% | [4] |
| Chronic Respiratory Tract Infections | 171 (Cefteram group) | Adult | 600 mg/day | 78.9% | [5] |
Table 3: Comparative Efficacy of Cefteram Pivoxil and Other Antibiotics
| Infection Type | Patient Population | Comparator | Cefteram Efficacy | Comparator Efficacy | Citation |
| Acute Otitis Media | Pediatric | Cefaclor | 97% (Cure/Improvement) | 89% (Cure/Improvement) | [3] |
| Chronic Respiratory Tract Infections | Adult | Cefcapene Pivoxil | 78.9% | 80.2% | [5] |
| Lower Respiratory Tract Infection | Pediatric | Cefaclor | 97-99% (Cure) | 96% (Cure) | [6] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies employed in these clinical trials are summarized below.
General Clinical Trial Design for Efficacy Assessment
Most studies evaluating the efficacy of Cefteram were designed as multicenter, randomized, and often observer-blinded or double-blinded comparative trials.
-
Patient Population: Patients were enrolled based on a clinical diagnosis of the target infection (e.g., acute otitis media, respiratory tract infection, urinary tract infection). Inclusion criteria typically involved specific signs and symptoms of the infection, and in some cases, microbiological confirmation.[7] Exclusion criteria often included known hypersensitivity to cephalosporins, severe underlying diseases, and recent use of other antibiotics.[8]
-
Randomization and Blinding: Patients were randomly assigned to receive either Cefteram pivoxil or a comparator antibiotic. In blinded studies, neither the investigator nor the patient (in double-blind studies) was aware of the treatment allocation to minimize bias.
-
Dosage and Administration: Cefteram pivoxil was administered orally. Dosages varied depending on the age of the patient and the type and severity of the infection. For adults, a common dosage for respiratory infections was 600 mg daily.[4][5] For children with acute otitis media, a dosage of 10 mg/kg twice daily has been studied.[3]
-
Efficacy Assessment:
-
Clinical Efficacy: This was typically the primary endpoint and was assessed based on the resolution or improvement of clinical signs and symptoms of the infection at the end of therapy and at a follow-up visit. Efficacy was often categorized as "excellent," "good," "fair," or "poor."[2][4]
-
Microbiological Efficacy: In many studies, microbiological samples (e.g., sputum, urine, middle ear fluid) were collected before and after treatment to identify the causative pathogens and determine their eradication rates.[5]
-
-
Safety Assessment: The safety profile was evaluated by monitoring the incidence and severity of adverse events throughout the study. Laboratory tests were also performed to monitor for any drug-related abnormalities.[4][5]
-
Statistical Analysis: Statistical methods were used to compare the efficacy and safety of Cefteram with the comparator drug. The specific statistical tests used were not detailed in the available abstracts.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefteram, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this mechanism.
References
- 1. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 2. [Clinical study on cefteram pivoxil in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefetamet pivoxil vs cefaclor in the treatment of acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical studies on cefteram pivoxil in the treatment of respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative clinical efficacy of cefetamet pivoxil in lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Study of the clinical efficacy and number of days of administration of cefditoren pivoxil in the treatment of adult acute uncomplicated cystitis | MedPath [trial.medpath.com]
Safety Operating Guide
Essential Safety and Disposal Plan for Handling Cefteram
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cefteram. The following procedures and recommendations are designed to ensure the safe handling and disposal of this cephalosporin antibiotic.
Personal Protective Equipment (PPE)
When handling Cefteram, particularly in powdered form, appropriate personal protective equipment is essential to prevent exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Goggles | Must be worn to protect against dust particles and splashes. |
| Hand Protection | Gloves | Chemical-resistant gloves are required. |
| Respiratory Protection | Particulate Respirator | Use to avoid inhalation of dust. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of Cefteram from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a dry and well-ventilated place.[3]
2. Preparation and Use:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation.[4]
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Wear all required PPE as specified in the table above.
-
After handling, wash hands thoroughly.
3. Spill Management:
-
Minor Spills:
-
Clean up spills immediately.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Vacuum or sweep up the material. Ensure the vacuum cleaner is fitted with a HEPA filter.[1]
-
Dampen with water to prevent dusting before sweeping.[1]
-
Place the collected material in a suitable, sealed container for disposal.[1][2]
-
-
Major Spills:
Disposal Plan
All waste containing Cefteram must be handled in accordance with local, state, and federal regulations.[1]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[5]
-
Do not flush down the drain unless specifically permitted by local regulations and institutional guidelines.[6][7] Many antibiotics are not destroyed by standard wastewater treatment and can contribute to environmental antibiotic resistance.[5]
-
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[2] Consult a doctor.[2]
-
Skin Contact: Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2] Consult a doctor if irritation persists.[2][3]
-
Inhalation: Move to fresh air.[2] If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[2]
Workflow for Safe Handling of Cefteram
Caption: Workflow for the safe handling and disposal of Cefteram.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
